Carfilzomib-d8
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQMFVWMYDKT-HEMZLDBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carfilzomib
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carfilzomib (Kyprolis®) is a second-generation, irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[1] Chemically, it is a tetrapeptide epoxyketone that selectively targets the chymotrypsin-like (CT-L) activity of the proteasome, a central enzyme complex in the ubiquitin-proteasome system (UPS).[2] Its mechanism of action involves the covalent and irreversible binding to the proteasome's active sites, leading to an accumulation of polyubiquitinated proteins. This accumulation disrupts cellular homeostasis, induces profound endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), and ultimately triggers programmed cell death (apoptosis) in cancer cells.[3] Carfilzomib's high selectivity and irreversible binding contribute to its potent anti-myeloma activity and a distinct safety profile compared to other proteasome inhibitors.[2][4]
The Ubiquitin-Proteasome System: The Primary Target
The UPS is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis. It plays a pivotal role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome is the proteolytic core of this system. It is composed of a 20S core particle (20S CP) and one or two 19S regulatory particles.
The 20S core is a cylindrical structure containing the catalytic activity. It is formed by four stacked heptameric rings. The two inner rings are composed of seven distinct β-subunits. Three of these subunits harbor the proteolytic active sites:
-
β1 (or β1i/LMP2 in the immunoproteasome): Caspase-like activity.
-
β2 (or β2i/MECL1 in the immunoproteasome): Trypsin-like activity.
-
β5 (or β5i/LMP7 in the immunoproteasome): Chymotrypsin-like (CT-L) activity.
The chymotrypsin-like activity is considered the rate-limiting step in protein degradation.[5] Malignant cells, particularly multiple myeloma cells which synthesize large quantities of immunoglobulins, are highly dependent on the proteasome for survival, making it a key therapeutic target.[6]
Molecular Interaction and Binding Kinetics
Carfilzomib is an analog of epoxomicin, a natural product known for its potent proteasome inhibition.[2] Its structure includes a tetrapeptide backbone that provides specificity for the proteasome's substrate-binding pockets and an epoxyketone pharmacophore that acts as the reactive "warhead".[4]
The core mechanism involves a two-step process:
-
Binding: The peptide portion of Carfilzomib selectively docks into the substrate-binding channel of the 20S proteasome.
-
Irreversible Inhibition: The epoxyketone moiety forms a stable, covalent bond with the N-terminal threonine residue (Thr1) of the target catalytic β-subunits. This interaction is highly specific and irreversible, leading to sustained inhibition of the proteasome.[3][4]
Carfilzomib exhibits remarkable selectivity for the chymotrypsin-like activity of both the constitutive proteasome (c20S) via the β5 subunit and the immunoproteasome (i20S) via the β5i (LMP7) subunit .[5][7] This high specificity is a key feature, as indiscriminate inhibition of all proteasome activities can lead to toxicity in normal cells.[4] While its primary targets are the β5 and β5i subunits, at higher concentrations, Carfilzomib can also inhibit the β1, β1i, β2, and β2i subunits to a lesser extent.[5]
Quantitative Analysis of Proteasome Inhibition
The potency and selectivity of Carfilzomib have been quantified in numerous preclinical and clinical studies. Intravenous administration results in rapid, dose-dependent, and sustained inhibition of the target proteasome subunits.
Table 1: In Vivo Proteasome Subunit Inhibition by Carfilzomib
| Tissue/Cell Type | Dose (IV) | Subunit Target | % Inhibition (1-hour post-dose) | Reference(s) |
|---|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | 15 mg/m² | CT-L (Overall) | 79% - 89% | [8] |
| PBMCs | 20 mg/m² | CT-L (Overall) | 82% - 83% | [8] |
| PBMCs | 15-20 mg/m² | β5 / LMP7 | 77% - 80% | [9] |
| Whole Blood | 15-20 mg/m² | β5 / LMP7 | 67% - 74% | [9] |
| PBMCs | 20 mg/m² | LMP2 (β1i) | 26% - 32% | [8] |
| PBMCs | 20 mg/m² | MECL1 (β2i) | 41% - 49% |[8] |
Data shows that Carfilzomib potently inhibits its primary target (CT-L activity via β5/LMP7) and, to a lesser but significant extent, other immunoproteasome subunits. Proteasome inhibition is maintained for at least 48 hours following the initial dose, with near-complete recovery observed between treatment cycles.[8][10]
Downstream Cellular Consequences of Proteasome Inhibition
The irreversible inhibition of the proteasome by Carfilzomib sets off a cascade of events that overwhelm cancer cells, leading to their demise.
-
Accumulation of Polyubiquitinated Proteins: The primary consequence is a massive build-up of misfolded and regulatory proteins that are normally degraded. This disrupts cellular protein homeostasis.[2][3]
-
Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR): Myeloma cells have a high protein synthesis load, making them particularly vulnerable to the accumulation of unfolded proteins in the ER. Persistent proteasome inhibition triggers chronic ER stress, activating the UPR. Key signaling arms of the UPR, such as the PERK-eIF2α-ATF4-CHOP pathway, are activated. The transcription factor CHOP is a critical mediator that promotes apoptosis under conditions of unresolved ER stress.[3][11]
-
Inhibition of the NF-κB Pathway: The NF-κB transcription factor is often constitutively active in cancer cells, promoting proliferation and survival. Its activity is controlled by an inhibitory protein, IκB. In a normal state, IκB is ubiquitinated and degraded by the proteasome, releasing NF-κB. Carfilzomib blocks the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing its pro-survival signaling.[3]
-
Induction of Apoptosis: Carfilzomib-induced cellular stress converges on the activation of apoptosis. This occurs through multiple mechanisms:
-
Intrinsic Pathway: ER stress and activation of c-Jun N-terminal kinase (JNK) lead to mitochondrial membrane depolarization, release of cytochrome c, and activation of initiator caspase-9.[4][5]
-
Extrinsic Pathway: The drug also promotes the activation of initiator caspase-8.[4]
-
Executioner Caspases: Both pathways culminate in the activation of executioner caspase-3, which cleaves critical cellular substrates, including PARP, leading to the systematic dismantling of the cell.[4][11]
-
Key Experimental Protocols
The elucidation of Carfilzomib's mechanism of action relies on a suite of robust biochemical and cell-based assays.
Proteasome Activity Assay (Fluorogenic Substrate)
This is the most common method to measure proteasome activity in cell lysates or purified enzyme preparations.
-
Principle: A fluorogenic peptide substrate specific for a particular catalytic activity is used. For chymotrypsin-like activity, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is standard.[12][13] Cleavage by the proteasome releases the fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to the proteasome's enzymatic activity.
-
Methodology:
-
Lysate Preparation: Cells are lysed in a buffer that preserves proteasome integrity (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM ATP).[13] Protease inhibitors should not be used. Protein concentration is quantified (e.g., via BCA assay).
-
Reaction Setup: A defined amount of protein lysate (e.g., 20 µg) is incubated in an assay buffer in a microplate well.
-
Substrate Addition: The fluorogenic substrate (e.g., 40 µM Suc-LLVY-AMC) is added to initiate the reaction.[13] A parallel reaction containing a known proteasome inhibitor (e.g., MG-132 or Carfilzomib) is run to measure background fluorescence.
-
Measurement: Fluorescence is measured kinetically over 30-60 minutes at 37°C using a microplate reader with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[12][13][14]
-
Data Analysis: The rate of AMC release (fluorescence units per minute) is calculated and normalized to the total protein concentration.
-
ProCISE Assay for Subunit Occupancy
The Proteasome Constitutive/Immunoproteasome Subunit Enzyme-Linked Immunosorbent (ProCISE) assay was developed to quantify the occupancy of individual proteasome active sites by an inhibitor in clinical samples.[9]
-
Principle: This assay measures the availability of active sites before and after drug administration using a biotinylated, covalent proteasome active site-binding probe (PABP). Reduced binding of the probe after treatment indicates occupancy by the inhibitor.
-
Methodology:
-
Sample Collection: Patient samples (e.g., whole blood, PBMCs) are collected pre- and post-Carfilzomib infusion.
-
Lysate Preparation: Cell lysates are prepared from the collected samples.
-
Probe Incubation: The PABP is added to the lysates and incubated for ~2 hours, allowing it to bind to any unoccupied proteasome active sites.
-
Capture: The proteasome-PABP complexes are denatured and captured on streptavidin-coated beads via the biotin tag on the probe.
-
Detection: The captured complexes are incubated overnight with primary antibodies specific to each proteasome active site subunit (e.g., anti-β5, anti-LMP7, anti-LMP2).
-
Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is measured and is proportional to the amount of unoccupied active sites. The percentage of inhibition is calculated by comparing post-dose to pre-dose signals.
-
Conclusion
The mechanism of action of Carfilzomib is a well-defined, multi-faceted process centered on the potent and irreversible inhibition of the chymotrypsin-like activity of the proteasome. Its high selectivity for the β5 and β5i subunits leads to a cascade of downstream events, including the accumulation of ubiquitinated proteins, induction of terminal ER stress, and robust activation of apoptotic pathways. This targeted mechanism provides a strong rationale for its clinical efficacy in proteasome-dependent malignancies like multiple myeloma. A thorough understanding of these molecular interactions and cellular consequences is crucial for optimizing its therapeutic use and developing next-generation proteasome inhibitors.
References
- 1. The mechanism of action, pharmacokinetics, and clinical efficacy of carfilzomib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carfilzomib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 4. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kyprolis-hcp.com [kyprolis-hcp.com]
- 7. Carfilzomib can induce tumor cell death through selective inhibition of the chymotrypsin-like activity of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Clinical activity of carfilzomib correlates with inhibition of multiple proteasome subunits: application of a novel pharmacodynamic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carfilzomib triggers cell death in chronic lymphocytic leukemia by inducing proapoptotic and endoplasmic reticulum stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteasome activity assay [bio-protocol.org]
- 14. resources.novusbio.com [resources.novusbio.com]
Carfilzomib-d8 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carfilzomib-d8, a deuterated analog of the potent proteasome inhibitor Carfilzomib. This document outlines its core physicochemical properties, details a representative analytical methodology for its use, and illustrates the key signaling pathways affected by its parent compound.
Core Compound Data
This compound serves as a critical internal standard for the accurate quantification of Carfilzomib in biological matrices during pharmacokinetic and metabolic studies.[1] Its deuterium labeling provides a distinct mass-to-charge ratio for mass spectrometry-based detection without significantly altering its chemical behavior.
| Parameter | Value | References |
| CAS Number | 1537187-53-3 | [1][2][3][4] |
| Molecular Formula | C₄₀H₄₉D₈N₅O₇ | [1][3][4] |
| Molecular Weight | ~727.96 g/mol | [1][5] |
| Exact Mass | 727.959184408188 | [2] |
| Synonyms | (alphaS)-alpha-[[2-(4-Morpholinyl-2,2,3,3,5,5,6,6-d8)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide | [1][4][5] |
Mechanism of Action: Proteasome Inhibition Signaling
Carfilzomib, the parent compound of this compound, exerts its therapeutic effect by irreversibly inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for degrading unneeded or misfolded proteins.[2] This inhibition primarily targets the chymotrypsin-like activity associated with the β5 subunit.[4] The resulting disruption of protein homeostasis in cancer cells, which are often highly dependent on the proteasome, leads to apoptosis through several interconnected signaling pathways.
Experimental Protocol: Quantification of Carfilzomib in Plasma
The following outlines a typical experimental workflow for the quantification of Carfilzomib in human plasma using this compound as an internal standard (IS) via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Methodology Details:
-
Sample Preparation:
-
A small volume of plasma (e.g., 5-100 µL) is aliquoted.
-
A known concentration of this compound in a suitable solvent is added to the plasma sample.
-
Protein precipitation is induced by adding a solvent such as acetonitrile. This step is crucial for removing larger protein molecules that can interfere with the analysis.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing Carfilzomib and this compound, is carefully transferred for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., Phenomenex Luna C18, 50x2.0mm, 3µm).
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of an acid like formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive-ion electrospray ionization (ESI) is used to generate charged parent ions of both Carfilzomib and this compound.
-
Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode. This involves selecting the parent ion of each compound and then monitoring for a specific product ion after fragmentation.
-
Example Transition for Carfilzomib: m/z 720.20 > 100.15
-
-
The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy of the quantitative results.
-
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 3. Validate User [ashpublications.org]
- 4. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Synthesis and Characterization of Carfilzomib-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Carfilzomib-d8, the deuterated analog of the proteasome inhibitor Carfilzomib. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preparation and analysis of this important internal standard for pharmacokinetic and metabolic studies.
Introduction
Carfilzomib is a tetrapeptide epoxyketone that irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome, a key cellular component in protein degradation.[1] Its deuterated form, this compound, serves as an invaluable internal standard for the accurate quantification of Carfilzomib in biological matrices using mass spectrometry-based assays.[2][3] The incorporation of eight deuterium atoms on the morpholine ring provides a distinct mass shift, enabling precise differentiation from the unlabeled drug without significantly altering its chemical properties.[2]
Synthesis of this compound
The synthesis of this compound involves a multi-step process that culminates in the coupling of a deuterated morpholine-containing side chain to the peptide core. While specific, detailed protocols for the synthesis of this compound are not publicly available, a general synthetic strategy can be inferred from patents and the known synthesis of Carfilzomib.[1][4] The key steps involve the preparation of the deuterated morpholine precursor, its activation, and subsequent coupling to the peptide backbone.
A plausible synthetic pathway is outlined below:
Experimental Protocols
2.1.1. Synthesis of Morpholine-d8
A scalable synthesis of morpholine-d8 has been reported, which is a critical starting material.[5]
-
Reaction: Morpholine is treated with a deuterium source, such as D₂O, in the presence of a catalyst like Raney Nickel.
-
Procedure: A mixture of morpholine, D₂O, and Raney Nickel is heated under pressure. The exchange of protons for deuterons occurs on the carbon atoms adjacent to the nitrogen and oxygen atoms of the morpholine ring.
-
Purification: The resulting morpholine-d8 is purified by distillation.
2.1.2. Synthesis of 2-Chloro-N-(morpholin-4-yl-d8)acetamide
This intermediate is synthesized by the acylation of morpholine-d8.
-
Reaction: Morpholine-d8 is reacted with 2-chloroacetyl chloride in the presence of a base.
-
Procedure: To a solution of morpholine-d8 and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at reduced temperature (e.g., 0 °C), 2-chloroacetyl chloride is added dropwise. The reaction mixture is stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
2.1.3. Synthesis of this compound
The final step involves the coupling of the deuterated side chain with the peptide core of Carfilzomib.
-
Reaction: The des-morpholinoacetyl-Carfilzomib intermediate is reacted with 2-chloro-N-(morpholin-4-yl-d8)acetamide.
-
Procedure: The peptide intermediate, which has a free amine group, is dissolved in a suitable solvent (e.g., dimethylformamide). The deuterated chloroacetamide derivative and a base (e.g., diisopropylethylamine) are added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by HPLC.
-
Purification: The final product, this compound, is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of this compound
The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using various analytical techniques.
Quantitative Data
| Parameter | Specification | Method |
| Chemical Formula | C₄₀H₄₉D₈N₅O₇ | Mass Spectrometry |
| Molecular Weight | 727.98 g/mol | Mass Spectrometry |
| Isotopic Purity | ≥98% Deuterated Forms | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC |
Experimental Protocols for Characterization
The following are representative protocols for the characterization of this compound, based on established methods for Carfilzomib.[6]
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Data Analysis: The purity is determined by the peak area percentage of the main component.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent like acetonitrile or methanol.
-
Ionization Mode: Positive ion mode is typically used.
-
Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (m/z ~728). The isotopic distribution pattern will confirm the presence of eight deuterium atoms. For quantitative applications using LC-MS/MS, specific precursor-to-product ion transitions are monitored. For Carfilzomib, a common transition is m/z 720.4 -> 100.1. For this compound, the precursor ion would be shifted to approximately m/z 728.4.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of this compound and to verify the positions of deuterium incorporation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the morpholine ring will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Carfilzomib. The rest of the spectrum should be consistent with the structure of the Carfilzomib molecule.
Conclusion
The synthesis and rigorous characterization of this compound are essential for its use as a reliable internal standard in demanding bioanalytical applications. This guide provides a framework for understanding the key synthetic steps and the analytical methodologies required to ensure the quality and integrity of this critical research tool. While specific proprietary details of the synthesis may vary, the outlined procedures are based on established chemical principles and published analytical methods for the parent compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CN105273057A - Carfilzomib preparation method - Google Patents [patents.google.com]
- 4. This compound I CAS#: 1537187-53-3 I proteasome inhibitor I InvivoChem [invivochem.com]
- 5. medkoo.com [medkoo.com]
- 6. roswellpark.org [roswellpark.org]
Carfilzomib-d8: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carfilzomib-d8. The information presented is critical for ensuring the integrity and reliability of this compound in research and development settings. The stability and degradation pathways of Carfilzomib are considered analogous to its deuterated form, this compound, due to the isotopic labeling not typically altering the chemical stability of the molecule.
Core Stability Data
The stability of this compound is paramount for its effective use as an internal standard in analytical methodologies and for its application in pre-clinical research. The following tables summarize the key stability data gathered from various sources.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | ≥ 4 years | Protect from light[1][2]. |
| 4°C | 2 years | Protect from light[2]. | |
| In Solvent | -80°C | 6 months | Protect from light[2][3]. |
| -20°C | 1 month | Protect from light[2][3]. |
Table 2: Physicochemical Stability of Reconstituted Carfilzomib Solutions
Data based on studies with non-deuterated Carfilzomib (Kyprolis®)
| Concentration & Vehicle | Storage Condition | Stability Period | Observation |
| 2 mg/mL in sterile water (in glass vial) | 2-8°C (Refrigerated) | At least 28 days | <6% decrease in concentration. No change in pH, color, or particulate matter[4]. |
| 2 mg/mL in sterile water (in glass vial) | 25°C (Room Temperature) | Up to 14 days | Concentration falls below 90% after 14 days[4]. |
| 0.8 mg/mL in 5% dextrose (in plastic syringe) | 2-8°C (Refrigerated) | At least 28 days | <6% decrease in concentration. No change in pH, color, or particulate matter[4]. |
| 0.6 mg/mL in 5% dextrose (in polyolefin bag) | 2-8°C (Refrigerated) | At least 28 days | <6% decrease in concentration. No change in pH, color, or particulate matter[4]. |
| Diluted solutions | 25°C (Room Temperature) | Up to 10 days | Physicochemically stable[5]. |
Degradation Pathways
Forced degradation studies on Carfilzomib have identified several pathways through which the molecule can degrade under stress conditions. These pathways are crucial to understand for the development of stable formulations and for the design of stability-indicating analytical methods. Carfilzomib is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions[1][3][5].
Key degradation pathways include:
-
Hydrolysis: Both acid and base-catalyzed hydrolysis of the peptide bonds and the epoxide ring can occur[1][3][5].
-
Oxidation: The tertiary amine in the morpholino group is susceptible to oxidation, leading to the formation of an N-oxide[6].
-
Photodegradation: Exposure to light can lead to degradation, particularly under acidic conditions[1][3][7].
-
Isomerization and Racemization: Base-catalyzed reactions can lead to isomerization[1][3].
Experimental Protocols
The stability of Carfilzomib and its degradation products are typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method, often coupled with mass spectrometry (MS) for the identification of degradants.
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.
-
Stress Conditions: The stock solution is subjected to various stress conditions as per ICH guidelines Q1A(R2)[8].
-
Acidic Hydrolysis: The drug solution is mixed with an acid (e.g., 0.1N HCl) and incubated at an elevated temperature (e.g., 70°C)[8].
-
Alkaline Hydrolysis: The drug solution is mixed with a base (e.g., 0.1N NaOH) and incubated at an elevated temperature (e.g., 70°C)[8].
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature[6].
-
Thermal Degradation: The solid drug or its solution is exposed to high temperatures.
-
Photostability: The drug solution or solid is exposed to UV light in a photostability chamber[8].
-
-
Sample Analysis: After exposure to stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a validated stability-indicating HPLC or UHPLC method[8].
-
Peak Purity and Identification: The purity of the this compound peak is assessed using a photodiode array (PDA) detector. Degradation products are identified and characterized using LC-MS/MS[6][8].
Signaling Pathway of Carfilzomib
Carfilzomib is a potent and irreversible inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is responsible for the degradation of a majority of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and cell signaling.
In cancer cells, particularly multiple myeloma cells, the high rate of protein synthesis and secretion leads to a dependence on the proteasome for maintaining protein homeostasis. Inhibition of the proteasome by Carfilzomib leads to an accumulation of polyubiquitinated proteins, which in turn triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR)[2]. This disruption of protein homeostasis ultimately leads to cell cycle arrest and apoptosis[2][9]. Carfilzomib primarily inhibits the chymotrypsin-like activity of the proteasome[2].
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 3. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. ashpublications.org [ashpublications.org]
Data Presentation: Efficacy of Carfilzomib Across Various Cancer Cell Lines
An In-Depth Technical Guide to Preliminary In-Vitro Studies Using Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary in-vitro studies involving Carfilzomib (CFZ), a second-generation, irreversible proteasome inhibitor. Carfilzomib selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component of the ubiquitin-proteasome system that degrades misfolded and abnormal proteins.[1] Inhibition of this pathway leads to an accumulation of regulatory proteins, disrupting cellular homeostasis and inducing apoptosis, particularly in rapidly proliferating cancer cells like those in multiple myeloma.[2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways affected by Carfilzomib in various cancer cell lines.
The cytotoxic and anti-proliferative effects of Carfilzomib have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
Table 1: IC50 Values of Carfilzomib in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 Value | Exposure Time | Assay |
| RPMI-8226 | 10.73 ± 3.21 µM | 48 hours | MTT |
| MOLP-8 | 12.20 ± 0.14 µM | 48 hours | MTT |
| NCI-H929 | 26.15 ± 2.05 µM | 48 hours | MTT |
| OPM-2 | 15.97 ± 1.84 µM | 48 hours | MTT |
| ANBL-6 | ~5 nM | Not Specified | Not Specified |
| RPMI-8226 | ~5 nM | Not Specified | Not Specified |
| RPMI-8226 | ~40 nM | 1 hour | Cell Viability |
Table 2: IC50 Values of Carfilzomib in Breast Cancer Cell Lines
| Cell Line | IC50 Value (nM) | Exposure Time | Assay |
| MDA-MB-361 | 6.34 | 72 hours | MTT |
| MCF7 | Not Specified | 72 hours | MTT |
| T-47D | 76.51 | 72 hours | MTT |
| HCC1954 | Not Specified | 72 hours | MTT |
| MDA-MB-468 | Not Specified | 72 hours | MTT |
| MDA-MB-231 | Not Specified | 72 hours | MTT |
| BT-549 | Not Specified | 72 hours | MTT |
Source:[7]
Table 3: IC50 Values of Carfilzomib in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Assay |
| B16-F1 | Melanoma | 23.9 | 48 hours | MTT |
| SW620 | Colorectal Carcinoma | 50.26 ± 1.38 | 48 hours | WST-1 |
| HEC-1-A | Endometrial Carcinoma | 71.8 | 24 hours | MTT |
| Ishikawa | Endometrial Carcinoma | 120 | 24 hours | MTT |
| MM1.S | Multiple Myeloma | 8.3 | 24 hours | Not Specified |
| MM1.S/R CFZ | Carfilzomib-Resistant MM | 23.0 | 24 hours | Not Specified |
Table 4: Apoptosis Rates Induced by Carfilzomib in Multiple Myeloma Cell Lines (48h Exposure)
| Cell Line | Apoptotic Rate (%) | Assay |
| MOLP-8 | 15.20 ± 0.2 | 7-AAD Staining |
| RPMI-8226 | 20.73 ± 0.21 | 7-AAD Staining |
| NCI-H929 | 16.55 ± 2.00 | 7-AAD Staining |
| OPM-2 | 15.00 ± 2.84 | 7-AAD Staining |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections outline standard protocols used in Carfilzomib research.
Cell Viability and Proliferation Assays
1. MTT (Microculture Tetrazolium Test) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 3 x 10^4 cells/well) in a 96-well flat-bottomed microplate.[13]
-
Drug Treatment: Treat cells with increasing concentrations of Carfilzomib (e.g., 0.001 µM to 50 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][13]
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
2. BrdU (Bromodeoxyuridine) Assay: This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Culture and Treatment: Culture cells (e.g., RPMI-8226) and treat with various concentrations of Carfilzomib for a designated time.[4][14]
-
BrdU Labeling: Add BrdU, a pyrimidine analog, to the cell culture. It will be incorporated into the DNA of proliferating cells.[4][14]
-
Detection: Use an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) to detect the incorporated BrdU. The subsequent addition of a substrate results in a colorimetric reaction that can be quantified.[4][14]
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Flow Cytometry: This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Treat cells with Carfilzomib for the desired duration. Harvest and wash the cells with Phosphate-Buffered Saline (PBS).[13]
-
Staining: Resuspend cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis/necrosis).[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic) can be quantified based on their fluorescence signals.[13]
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: This immunofluorescence method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation and Treatment: Grow cells on slides or coverslips and treat with Carfilzomib.[3][4]
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the TUNEL reagents.
-
TUNEL Reaction: Incubate cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[3][4]
-
Visualization: Visualize the fluorescent signal using a fluorescence microscope. The intensity of the signal corresponds to the extent of DNA fragmentation.[3][4]
Protein Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins within a cell lysate, providing insights into the activation or inhibition of signaling pathways.
-
Protein Extraction: Treat cells with Carfilzomib, then lyse them to extract total cellular proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved-caspase-3, Bax, Bcl-2, p-IκBα, STAT1).[14][15]
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system. Use a loading control like β-actin or α-Tubulin to normalize the results.[15]
Signaling Pathways and Mechanisms of Action
Carfilzomib's induction of apoptosis is mediated through its influence on several critical intracellular signaling pathways.
Mechanism of Action: Proteasome Inhibition
Carfilzomib acts as a selective and irreversible inhibitor of the 20S proteasome's chymotrypsin-like activity (β5 subunit).[8] This inhibition disrupts the degradation of ubiquitinated proteins, leading to their accumulation. The buildup of misfolded and regulatory proteins triggers cellular stress, activates pro-apoptotic pathways, and ultimately leads to programmed cell death.[16][2]
Caption: Core mechanism of Carfilzomib-induced apoptosis via proteasome inhibition.
The Unfolded Protein Response (UPR) and ER Stress
By causing an accumulation of misfolded proteins, Carfilzomib induces significant Endoplasmic Reticulum (ER) stress, which in turn activates the Unfolded Protein Response (UPR).[17][18] The UPR initially aims to restore homeostasis, but sustained activation under overwhelming stress shifts its function to initiate apoptosis. Carfilzomib has been shown to enhance the expression of key UPR-mediated apoptotic proteins like CHOP and activate pathways involving ATF6 and PERK/eIF2α.[10][17]
Caption: Carfilzomib triggers apoptosis through ER stress and the UPR pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is crucial for cell survival and proliferation and is often constitutively active in cancer cells. Carfilzomib has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This blockage of IκBα phosphorylation and degradation keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[15][19]
Caption: Carfilzomib inhibits NF-κB signaling by preventing IκBα degradation.
Involvement of the STAT1/COX-2/iNOS Pathway
In some multiple myeloma cells, Carfilzomib has been found to inhibit the STAT1/COX-2/iNOS signaling pathway. By suppressing the expression of STAT1, Carfilzomib subsequently downregulates COX-2 and iNOS, which are involved in inflammation and cell proliferation. Inhibition of this pathway is another mechanism through which Carfilzomib impedes MM cell growth and induces apoptosis.[4][14]
Caption: Carfilzomib inhibits the STAT1/COX-2/iNOS signaling pathway in MM cells.
References
- 1. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kyprolis-hcp.com [kyprolis-hcp.com]
- 3. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 4. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced anti-colorectal cancer effects of carfilzomib combined with CPT-11 via downregulation of nuclear factor-κB in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amhsr.org [amhsr.org]
- 11. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Using protein turnover assay to explore the drug mechanism of Carfilzomib: Using ProTA to explore the drug mechanism of Carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Carfilzomib Promotes the Unfolded Protein Response and Apoptosis in Cetuximab-Resistant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carfilzomib Inhibits Constitutive NF-κB Activation in Mantle Cell Lymphoma B Cells and Leads to the Induction of Apoptosis [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Carfilzomib in Human Plasma using LC-MS/MS with Carfilzomib-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Carfilzomib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Carfilzomib-d8, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision.[1][2][3] The methodology involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Carfilzomib.
Introduction
Carfilzomib is a potent and irreversible second-generation proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[4][5][6] It functions by selectively targeting the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[1][5][7] Accurate measurement of Carfilzomib concentrations in human plasma is crucial for understanding its pharmacokinetics and for optimizing patient therapy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample processing and matrix effects.[2]
Mechanism of Action
Carfilzomib exerts its anti-cancer effects by inhibiting the proteasome, a key cellular component responsible for degrading unneeded or damaged proteins.[5] This inhibition disrupts cellular homeostasis and triggers apoptosis, particularly in rapidly dividing cancer cells.[5]
Caption: Carfilzomib's Mechanism of Action.
Experimental Protocol
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Carfilzomib in human plasma.
Materials and Reagents
-
Carfilzomib analytical standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
Carfilzomib Stock Solution (1 mg/mL): Accurately weigh and dissolve Carfilzomib in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Carfilzomib Working Solutions: Prepare serial dilutions of the Carfilzomib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Spike 5 µL of the appropriate Carfilzomib working solution into the calibration and QC tubes. For blank and unknown samples, add 5 µL of 50:50 (v/v) acetonitrile:water.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.
-
Vortex all tubes for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Sample Preparation Workflow.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Method optimization may be required for different instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Carfilzomib) | m/z 720.4 -> 100.1[9][10] |
| MRM Transition (this compound) | m/z 728.4 -> 100.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Method Validation Summary
The described method should be fully validated according to regulatory guidelines. The following tables summarize typical validation results for a Carfilzomib assay in human plasma.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | < 15% | < 15% | ± 20% |
| Low QC | 1.5 | < 15% | < 15% | ± 15% |
| Mid QC | 50 | < 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | < 15% | ± 15% |
Table 5: Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Carfilzomib | > 85% | > 85% | > 85% |
| This compound | > 85% | > 85% | > 85% |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of Carfilzomib in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for a variety of research and clinical applications. The simple protein precipitation sample preparation method allows for high-throughput analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound I CAS#: 1537187-53-3 I proteasome inhibitor I InvivoChem [invivochem.com]
- 4. roswellpark.org [roswellpark.org]
- 5. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 6. Carfilzomib | C40H57N5O7 | CID 11556711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carfilzomib Analysis in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor used in the treatment of multiple myeloma. Accurate quantification of Carfilzomib in tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical and clinical drug development. Effective sample preparation is a critical step to ensure the accuracy, precision, and sensitivity of the analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE).
Physicochemical Properties of Carfilzomib
A sound understanding of Carfilzomib's physicochemical properties is essential for developing effective extraction strategies.
| Property | Value | Implication for Sample Preparation |
| Molecular Weight | 719.9 g/mol | Relatively large molecule, influencing chromatographic behavior. |
| logP | 4.2[1] | Indicates high hydrophobicity, favoring extraction into non-polar organic solvents in LLE and retention on reversed-phase SPE sorbents. |
| pKa (Strongest Basic) | 4.96[1] | The morpholino group can be protonated at acidic pH, which can be exploited for ion-exchange SPE. |
| pKa (Strongest Acidic) | 11.91[1] | Not easily ionized as an acid under typical experimental conditions. |
| Solubility | Soluble in DMSO and ethanol, practically insoluble in water.[2] | Requires organic solvents for initial dissolution and reconstitution. |
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on various factors, including the complexity of the tissue matrix, the required limit of quantification, sample throughput, and the availability of resources. Below is a summary of the quantitative performance of LLE, PP, and SPE for Carfilzomib analysis in tissue homogenates. Please note that the following values are representative estimates for tissue homogenates based on available data from plasma studies and general knowledge of the techniques, as specific data for Carfilzomib in various tissue types is limited in published literature.
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 80-95% | 85-100% | >90% |
| Matrix Effect | Low to Medium | High | Low |
| Selectivity | Moderate | Low | High |
| Throughput | Medium | High | Low to Medium |
| Cost per Sample | Low | Low | High |
| Method Development | Medium | Easy | Complex |
Experimental Workflow for Carfilzomib Analysis in Tissue Homogenates
The overall workflow from tissue sample to final data analysis is depicted in the following diagram.
Detailed Experimental Protocols
Tissue Homogenization
This is a common first step for all subsequent extraction techniques.
Materials:
-
Tissue sample (frozen at -80°C)
-
Ice-cold Phosphate Buffered Saline (PBS) or Passive Lysis Buffer
-
Homogenizer (e.g., Ultra Turrax)
-
Centrifuge
Protocol:
-
Weigh the frozen tissue sample.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 4 mL of PBS per gram of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at a low speed (e.g., 3,000 x g for 20 minutes at 4°C) to pellet cell debris if desired, or proceed with the whole homogenate.
-
Collect the supernatant (if centrifuged) or use the whole homogenate for the extraction procedure.
Liquid-Liquid Extraction (LLE)
LLE is a robust and cost-effective method that leverages the high hydrophobicity of Carfilzomib for its extraction from the aqueous tissue homogenate into an immiscible organic solvent.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., Carfilzomib-d8 in methanol)
-
tert-Butyl methyl ether (MTBE), ice-cold
-
Vortex mixer
-
Centrifuge capable of refrigeration
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Protocol:
-
To a 100 µL aliquot of tissue homogenate, add the internal standard.
-
Add 800 µL of ice-cold MTBE.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PP)
Protein precipitation is a simple and high-throughput method for removing the bulk of proteins from the sample matrix. This protocol is adapted from methods used for plasma samples.[3]
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., this compound in acetonitrile)
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
High-speed refrigerated centrifuge
Protocol:
-
To a 100 µL aliquot of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can either be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a mobile phase-compatible solvent to enhance sensitivity.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and can provide the cleanest extracts, which is particularly beneficial for complex matrices like tissue homogenates. This proposed protocol is based on the physicochemical properties of Carfilzomib and general principles of peptide extraction. A mixed-mode cation exchange or a reversed-phase sorbent is recommended.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange or C18)
-
SPE manifold
-
Conditioning solution (e.g., Methanol)
-
Equilibration solution (e.g., Water with 0.1% formic acid)
-
Wash solution (e.g., 5% Methanol in water with 0.1% formic acid)
-
Elution solution (e.g., Methanol with 2% ammonium hydroxide for mixed-mode; Acetonitrile for C18)
-
Evaporation system
-
Reconstitution solution
Protocol:
-
To a 100 µL aliquot of tissue homogenate, add the internal standard and dilute with 200 µL of equilibration solution.
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of equilibration solution.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of wash solution to remove interfering substances.
-
Elute Carfilzomib with 1 mL of elution solution into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solution for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following are typical starting parameters for the analysis of Carfilzomib. Method optimization is recommended for specific instrumentation.
| Parameter | Recommended Setting |
| HPLC Column | C18 (e.g., Phenomenex Luna C18, 50x2.0mm, 3µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |
| Flow Rate | 0.3 mL/min[3] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Carfilzomib, followed by a re-equilibration step. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Carfilzomib: m/z 720.2 -> 100.15; this compound (IS): m/z 728.2 -> 100.15 (or other appropriate fragment)[3] |
Signaling Pathway and Logical Relationships
While Carfilzomib's mechanism of action involves the inhibition of the proteasome pathway, a signaling pathway diagram is less relevant to the analytical process of sample preparation. Instead, a logical relationship diagram illustrating the decision-making process for selecting a sample preparation method is more pertinent to this application note.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful quantification of Carfilzomib in tissue homogenates. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a good balance of cleanliness, recovery, and cost. Solid-phase extraction yields the cleanest extracts and is ideal for methods requiring the lowest limits of quantification, albeit with more complex and costly method development. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement a suitable sample preparation strategy for their specific analytical needs.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Carfilzomib from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor used in the treatment of multiple myeloma. Accurate quantification of carfilzomib in biological matrices such as plasma, blood, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers a high degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, thereby removing endogenous interferences.
This document provides detailed application notes and protocols for the extraction of carfilzomib from biological samples using liquid-liquid extraction. While protein precipitation is a common method for carfilzomib extraction, LLE can offer advantages in terms of cleaner extracts and potentially reduced matrix effects in subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of Carfilzomib
Carfilzomib exerts its therapeutic effect by inhibiting the proteasome, a key cellular component responsible for degrading unneeded or damaged proteins. Specifically, carfilzomib irreversibly binds to the N-terminal threonine residue of the 20S proteasome's active site, primarily targeting its chymotrypsin-like activity.[1][2] This inhibition leads to a buildup of polyubiquitinated proteins within the cell, inducing stress on the endoplasmic reticulum and triggering apoptosis, particularly in rapidly dividing cancer cells.[1] The modulation of the NF-κB pathway, a critical regulator of cell survival, is another significant downstream effect of proteasome inhibition by carfilzomib.[1]
Experimental Protocols
Representative Liquid-Liquid Extraction Protocol for Carfilzomib from Human Plasma
This protocol is a representative method based on principles of LLE for peptide-based drugs and may require optimization for specific laboratory conditions and analytical instrumentation.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Carfilzomib analytical standard
-
Internal Standard (IS) (e.g., a structurally similar and stable labeled compound)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of 13,000 x g
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
-
Spiking of Internal Standard:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (concentration to be optimized based on the analytical method).
-
-
Liquid-Liquid Extraction:
-
Add 200 µL of methanol to the plasma sample to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Add 800 µL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers and pellet the precipitated protein.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube, avoiding the protein pellet and the lower aqueous phase.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Data Presentation
The following tables summarize quantitative data from various studies on the extraction of carfilzomib and the structurally similar proteasome inhibitor bortezomib from biological samples. It is important to note that while the user requested a liquid-liquid extraction method, published methods for carfilzomib predominantly use protein precipitation.
Table 1: Comparison of Extraction Methods and Recovery Data
| Analyte | Extraction Method | Biological Matrix | Extraction Solvent(s) | Recovery (%) | Reference |
| Carfilzomib | Protein Precipitation | Mouse Plasma | Acetonitrile | Not Reported | [3] |
| Bortezomib | Liquid-Liquid Extraction | Cultured Myeloma Cells | Not Specified | >77 | [3] |
| Bortezomib | Liquid-Liquid Extraction | Culture Medium | Not Specified | >65 | [3] |
| Bortezomib | Protein Precipitation | Human Plasma | Acetonitrile with 0.1% Formic Acid | 82.71 | [4] |
| Bortezomib | Methanol Extraction | Dried Blood Spot | Methanol | 87.3 - 100.2 | [5] |
Table 2: Analytical Method Parameters
| Analyte | Extraction Method | Analytical Technique | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Carfilzomib | Protein Precipitation | LC-MS/MS | 0.075 | 0.075 - 1250 | [3] |
| Bortezomib | Protein Precipitation | LC-MS/MS | 2.0 | 2.0 - 1000 | [4] |
| Bortezomib | Methanol Extraction | LC-MS/MS | 0.2 | 0.2 - 20.0 | [5] |
Discussion
The choice of sample preparation method is critical for developing a robust and reliable bioanalytical assay. While protein precipitation with acetonitrile or methanol is a commonly reported method for carfilzomib, liquid-liquid extraction offers a more thorough sample cleanup, which can be advantageous for minimizing matrix effects and improving the sensitivity and longevity of the analytical column and mass spectrometer.
The proposed LLE protocol utilizes methyl tert-butyl ether (MTBE), a solvent known for its effectiveness in extracting a wide range of small molecules and lipids from plasma. The initial protein precipitation step with methanol helps to disrupt protein binding and improve the extraction efficiency of carfilzomib.
Researchers should validate any LLE method for carfilzomib according to regulatory guidelines, assessing parameters such as recovery, matrix effect, precision, accuracy, and stability. The data presented from studies on the related compound bortezomib suggests that high recovery can be achieved with LLE. Optimization of the extraction solvent, pH, and solvent-to-sample ratio may be necessary to achieve the desired performance for carfilzomib.
Conclusion
This application note provides a comprehensive overview and a representative protocol for the liquid-liquid extraction of carfilzomib from biological samples. The provided data tables and diagrams offer a valuable resource for researchers and scientists involved in the bioanalysis of this important therapeutic agent. While a specific validated LLE method for carfilzomib is not widely published, the principles and the representative protocol outlined here provide a strong foundation for the development and validation of such a method.
References
- 1. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Carfilzomib in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Carfilzomib in human plasma. Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor approved for the treatment of multiple myeloma.[1] The method utilizes a simple protein precipitation extraction procedure and a stable isotopically labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a clinical research setting.
Introduction
Carfilzomib is a second-generation proteasome inhibitor that selectively and irreversibly binds to the N-terminal threonine-containing active sites of the 20S proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis in cancer cells. Accurate quantification of Carfilzomib in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the ideal platform for bioanalytical assays of potent pharmaceutical compounds like Carfilzomib.
Experimental
Materials and Reagents
-
Carfilzomib reference standard
-
Carfilzomib-d8 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in acetonitrile).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex and transfer to an autosampler vial for analysis.
UPLC Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Carfilzomib | 720.4 | 100.1 | 40 | 35 |
| This compound (IS) | 728.4 | 100.1 | 40 | 35 |
Method Validation
The method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for Carfilzomib in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
Table 3: Calibration Curve and LLOQ Summary
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | 0.5 ng/mL |
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in six replicates. The results are summarized in Table 4.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |
| Low | 1.5 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |
| Mid | 75 | ≤ 8.0 | ≤ 9.0 | ± 10.0 | ± 10.0 |
| High | 400 | ≤ 7.0 | ≤ 8.0 | ± 10.0 | ± 10.0 |
Recovery
The extraction recovery of Carfilzomib and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.
Table 5: Extraction Recovery
| QC Level | Concentration (ng/mL) | Carfilzomib Mean Recovery (%) | This compound Mean Recovery (%) |
| Low | 1.5 | 92.5 | 95.1 |
| Mid | 75 | 94.1 | 96.3 |
| High | 400 | 93.8 | 95.8 |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols: Carfilzomib-d8 in Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfilzomib is a potent and irreversible proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1][2][3] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. Carfilzomib-d8, a deuterated analog of Carfilzomib, serves as an essential tool in these studies, primarily as an internal standard for quantitative bioanalysis.[4][5][6] The use of stable isotope-labeled internal standards like this compound is best practice in liquid chromatography-mass spectrometry (LC-MS/MS) assays, as they exhibit nearly identical chemical and physical properties to the analyte, correcting for variability in sample processing and instrument response.[7][8][9][10][11][12]
These application notes provide detailed protocols for the use of this compound in PK/PD studies of Carfilzomib, including bioanalytical methods for its quantification in plasma, and an overview of its pharmacodynamic effects.
Pharmacokinetic (PK) Studies: Quantification of Carfilzomib in Plasma using this compound
The accurate determination of Carfilzomib concentrations in biological matrices is fundamental to defining its PK profile. A validated bioanalytical method using LC-MS/MS with this compound as an internal standard is presented below.
Experimental Workflow for a Carfilzomib PK Study
Caption: Workflow of a typical pharmacokinetic study of Carfilzomib.
Protocol: Quantification of Carfilzomib in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of Carfilzomib in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Carfilzomib analytical standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with sodium heparin anticoagulant)[13]
2. Preparation of Stock and Working Solutions
-
Carfilzomib Stock Solution (1 mg/mL): Accurately weigh and dissolve Carfilzomib in a suitable solvent such as methanol or DMSO.
-
This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Prepare by diluting a stock solution of this compound with acetonitrile.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with known concentrations of Carfilzomib.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibration standards, QCs, or study samples) into a microcentrifuge tube.[13]
-
Add a fixed volume of the this compound internal standard working solution.
-
Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate plasma proteins.[14][15][16]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent, Shimadzu, or equivalent |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna C18, 50x2.0mm, 3µm)[14][15][16] |
| Mobile Phase A | 0.1% Formic Acid in Water[14][15][16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[14][15][16] |
| Gradient | Isocratic or gradient elution suitable for separation |
| Flow Rate | 0.3 - 0.6 mL/min[13][14][15][16] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer[14][15][16] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[14][15][16] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transition (Carfilzomib) | m/z 720.292 → 100.100[5] |
| MRM Transition (this compound) | m/z 728.336 → 108.000[5] |
5. Data Analysis
-
The concentration of Carfilzomib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentrations of Carfilzomib in the QC and study samples are then interpolated from this calibration curve.
Summary of Carfilzomib Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Carfilzomib in human subjects.
| PK Parameter | Value | Reference |
| Dosing Regimen | 20/27, 20/56 mg/m² twice weekly or 20/70 mg/m² once weekly as an IV infusion | [3][13] |
| Systemic Half-life | Short | [17] |
| Systemic Clearance | Higher than hepatic blood flow, indicating extrahepatic clearance | [17] |
| Metabolism | Primarily via peptidase cleavage and epoxide hydrolysis; minor role of cytochrome P450 | [17][18] |
| Plasma Protein Binding | ~97% | [13] |
| Cmax (20 and 70 mg/m² as 30 min infusion) | Varies with dose and infusion time | [13] |
| Time to Cmax (Tmax) | 0.4 - 1.2 hours | [13] |
Pharmacodynamic (PD) Studies: Mechanism of Action and Biomarker Analysis
Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.[1][2][13][19] This inhibition leads to an accumulation of polyubiquitinated proteins within the cell, causing endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis of cancer cells.[1][20]
Signaling Pathway of Carfilzomib-Induced Apoptosis
Caption: Mechanism of action of Carfilzomib leading to apoptosis.
Protocol: Pharmacodynamic Assay for Proteasome Inhibition
A key pharmacodynamic biomarker for Carfilzomib is the inhibition of proteasome activity in peripheral blood mononuclear cells (PBMCs) or tumor cells.[5][21] The ProCISE (Proteasome Constitutive/Immunoproteasome Subunit Enzyme-Linked Immunosorbent) assay can be used to quantify the occupancy of individual proteasome subunits.[21]
1. Objective To measure the extent and duration of proteasome subunit inhibition in patient samples following Carfilzomib administration.
2. Sample Collection and Processing
-
Collect whole blood samples in appropriate anticoagulant tubes at pre-dose and various time points post-Carfilzomib infusion.[21]
-
Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell lysates are prepared from the isolated PBMCs.
3. ProCISE Assay Principle The ProCISE assay is a sandwich ELISA-based method that quantifies the amount of active, unoccupied proteasome subunits.
4. Assay Procedure (Simplified)
-
Coat ELISA plates with antibodies specific for different proteasome subunits (e.g., β5 for the chymotrypsin-like activity).
-
Add cell lysates to the wells. The proteasome complexes in the lysate will be captured by the antibodies.
-
Add a biotinylated, activity-based probe that covalently binds to the active site of the unoccupied proteasome subunits.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated probe.
-
Add a chromogenic HRP substrate (e.g., TMB). The amount of color development is inversely proportional to the degree of proteasome inhibition by Carfilzomib.
-
Read the absorbance on a plate reader.
5. Data Analysis
-
Proteasome inhibition is calculated as the percentage decrease in active proteasome subunits in post-dose samples compared to pre-dose samples.[21]
-
This data can be correlated with Carfilzomib plasma concentrations and clinical outcomes.
Summary of Carfilzomib Pharmacodynamic Effects
| PD Biomarker/Effect | Observation | Reference |
| Proteasome Inhibition | Dose-dependent inhibition of chymotrypsin-like activity in whole blood (≥67%) and PBMCs (≥75%) after the first dose. | [21] |
| Duration of Inhibition | Inhibition is durable, with minimal recovery in PBMCs after 24 hours but near-complete recovery between cycles. | [21] |
| Apoptosis Induction | Induces caspase-dependent apoptosis in cancer cells. | [22] |
| Effect on NF-κB Pathway | Prevents the degradation of IκB, an inhibitor of NF-κB, leading to the suppression of NF-κB activity. | [1] |
| Clinical Correlation | Greater occupancy of immunoproteasome subunits is associated with an increased likelihood of clinical response at higher doses. | [21] |
Conclusion
This compound is an indispensable tool for the accurate bioanalytical quantification of Carfilzomib in pharmacokinetic studies. The detailed LC-MS/MS protocol provided herein offers a robust method for researchers in drug development. Understanding the interplay between the pharmacokinetics of Carfilzomib and its pharmacodynamic effects on proteasome inhibition and downstream signaling pathways is critical for the continued optimization of its therapeutic use. The protocols and data presented in these application notes serve as a comprehensive resource for scientists engaged in the study of Carfilzomib.
References
- 1. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanistic Pharmacokinetic/Pharmacodynamic Modeling in Support of a Patient-Convenient, Longer Dosing Interval for Carfilzomib, a Covalent Inhibitor of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Population Pharmacokinetics and Pharmacodynamics of Carfilzomib in Combination with Rituximab, Ifosfamide, Carboplatin, and Etoposide in Adult Patients with Relapsed/Refractory Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 11. scispace.com [scispace.com]
- 12. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 13. roswellpark.org [roswellpark.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
- 17. Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kyprolis-hcp.com [kyprolis-hcp.com]
- 20. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. ashpublications.org [ashpublications.org]
Application Notes: The Use of Carfilzomib-d8 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfilzomib is a second-generation, irreversible proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1][2] It is a tetrapeptide epoxyketone that selectively targets the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancerous cells.[3][4]
From a pharmacokinetic perspective, Carfilzomib is characterized by rapid systemic clearance and a short half-life of less than one hour.[3][5] Its elimination is primarily driven by metabolism through extrahepatic pathways, specifically peptidase cleavage and epoxide hydrolysis, with only a minor contribution from cytochrome P450 (CYP) enzymes.[6][7] This rapid metabolism makes in vitro stability assays critical for understanding its disposition and potential drug-drug interactions.
To ensure accurate and reliable quantification in such assays, a robust analytical method is essential. Carfilzomib-d8, a deuterated analog of Carfilzomib, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[5][8] The use of stable isotope-labeled standards like this compound is the gold standard in bioanalysis, as they co-elute with the analyte, compensate for matrix effects and variations during sample processing, and ensure precise quantification.[9][10]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in metabolic stability assays.
Mechanism of Action and Metabolic Pathways
Carfilzomib exerts its anti-cancer effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome.[4] This inhibition blocks the degradation of misfolded or damaged proteins, leading to endoplasmic reticulum (ER) stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis.[4][11]
The metabolic clearance of Carfilzomib is rapid and occurs mainly through two primary pathways:
-
Peptidase Cleavage : The peptide bonds within the Carfilzomib molecule are hydrolyzed by various peptidases present in plasma and tissues.[5][7]
-
Epoxide Hydrolysis : The epoxide moiety, crucial for its irreversible binding to the proteasome, is hydrolyzed to form an inactive diol metabolite.[5][7]
CYP-mediated metabolism plays a minimal role in Carfilzomib's overall clearance.[5][12] This suggests that co-administration with potent CYP inhibitors or inducers is unlikely to significantly alter its pharmacokinetic profile.[6]
Caption: Major metabolic pathways of Carfilzomib.
Data Presentation: Pharmacokinetics and Stability
The following tables summarize key quantitative data regarding Carfilzomib's pharmacokinetics and metabolic stability.
Table 1: Summary of Human Pharmacokinetic Parameters for Carfilzomib
| Parameter | Value | Reference |
|---|---|---|
| Half-Life (t½) | ≤ 1 hour | [3] |
| Systemic Clearance (CL) | 151 - 263 L/hour | [3] |
| Volume of Distribution (Vd) | 28 L (at 20 mg/m² dose) | [7] |
| Plasma Protein Binding | ~97% | [3][13] |
| Primary Elimination Route | Metabolism (Peptidase cleavage, Epoxide hydrolysis) | [5][7] |
| Active Metabolites | None identified |[3][13] |
Table 2: Representative In Vitro Metabolic Stability Data
| System | Incubation Time (min) | % Parent Compound Remaining | Reference |
|---|---|---|---|
| Mouse Liver Homogenates | 0 | 100% | [14] |
| 10 | < 10% | [14] | |
| Human Liver Microsomes | 0 | 100% | [5] |
| 15 | Data not specified, rapid decline noted | [5] | |
| 30 | Data not specified, rapid decline noted | [5] | |
| 60 | Data not specified, rapid decline noted | [5] | |
| 120 | Data not specified, rapid decline noted | [5] | |
| Human Hepatocytes | 0 | 100% | [5] |
| | 120 | Substantial metabolism observed |[5] |
Note: The rapid disappearance in liver homogenates highlights the compound's high intrinsic clearance.[14] Formulations like polymer micelles have been shown to improve this metabolic stability.[15][16]
Experimental Protocols
This section provides a detailed protocol for assessing the metabolic stability of Carfilzomib using human liver microsomes (HLM) with this compound as the internal standard.
Caption: Workflow for an in vitro metabolic stability assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Carfilzomib in human liver microsomes.
Materials:
-
Carfilzomib (Test Article)
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
96-well incubation and collection plates
-
Incubator shaker (37°C)
-
Centrifuge
Reagent Preparation:
-
Carfilzomib Stock (1 mM): Dissolve Carfilzomib in DMSO.
-
Internal Standard (IS) Working Solution (100 nM): Prepare a solution of this compound in ice-cold acetonitrile. This will also serve as the quenching solution.
-
HLM Working Solution (1 mg/mL): Dilute the 20 mg/mL HLM stock in 0.1 M phosphate buffer. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
Assay Procedure:
-
Reaction Mixture Preparation: In each well of the incubation plate, add phosphate buffer and the HLM working solution to achieve a final protein concentration of 0.5 mg/mL in the reaction.
-
Substrate Addition: Add the Carfilzomib stock solution to the wells to achieve a final substrate concentration of 1 µM. Gently mix.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes in a shaking incubator.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well. The time of this addition is T=0.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes), take an aliquot (e.g., 50 µL) from the reaction wells.
-
Quench Reaction: Immediately transfer the aliquot into a well of the collection plate containing a fixed volume (e.g., 150 µL) of the ice-cold acetonitrile with the this compound internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Control Incubations:
-
Negative Control (-NADPH): Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
T=0 Control: Quench the reaction immediately after adding the substrate, before NADPH initiation.
-
-
Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis. Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of Carfilzomib to this compound.
5.0 Data Analysis and Interpretation
-
Calculate % Remaining: Determine the percentage of Carfilzomib remaining at each time point relative to the T=0 sample, using the peak area ratios from the LC-MS/MS analysis.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Carfilzomib remaining against time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint): The in vitro intrinsic clearance can be calculated from the half-life.
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)
-
The calculated Clint value provides a quantitative measure of metabolic stability. A short half-life and high Clint value indicate that the compound is rapidly metabolized, consistent with the known properties of Carfilzomib.[5][14] These values are crucial for predicting in vivo hepatic clearance and potential pharmacokinetic behavior in early drug development.
References
- 1. kyprolis-hcp.com [kyprolis-hcp.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 10. nbinno.com [nbinno.com]
- 11. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 12. Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. roswellpark.org [roswellpark.org]
- 14. Polymer Micelle Formulations of Proteasome Inhibitor Carfilzomib for Improved Metabolic Stability and Anticancer Efficacy in Human Multiple Myeloma and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymer micelle formulations of proteasome inhibitor carfilzomib for improved metabolic stability and anticancer efficacy in human multiple myeloma and lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Carfilzomib and Carfilzomib-d8 Detection by Mass Spectrometry
Introduction
Carfilzomib is a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma.[1] Accurate quantification of Carfilzomib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document outlines a detailed protocol for the sensitive and selective detection of Carfilzomib and its stable isotope-labeled internal standard (SIL-IS), Carfilzomib-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS like this compound is best practice as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Principle
This method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. After extraction from the biological matrix, the analyte (Carfilzomib) and internal standard (this compound) are separated chromatographically. The compounds are then ionized, and the mass spectrometer selectively monitors the transition of a specific precursor ion to a product ion for both the analyte and the internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
The overall workflow for the analysis of Carfilzomib and this compound in plasma is depicted below.
Caption: Experimental workflow for Carfilzomib quantification.
Experimental Protocols
1. Materials and Reagents
-
Carfilzomib reference standard
-
This compound internal standard[2]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher purity)
-
Control human plasma (with appropriate anticoagulant, e.g., sodium heparin)
2. Sample Preparation (Protein Precipitation) This protocol is adapted from a method for analyzing Carfilzomib in plasma.[3][4]
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the appropriate amount of this compound working solution to each sample to serve as the internal standard (IS).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly.
-
If evaporated, reconstitute the residue in 100 µL of the mobile phase.
3. Liquid Chromatography (LC) Conditions The following table summarizes typical LC parameters for the separation of Carfilzomib.[3][4]
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Luna C18 (50 x 2.0 mm, 3 µm) or equivalent[3][4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[3][4] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Isocratic: 50% A / 50% B[3][4] |
| Run Time | ~2.5 minutes[3][4] |
4. Mass Spectrometry (MS) Conditions The following parameters are for a triple quadrupole mass spectrometer.
| Parameter | Setting |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
| Dwell Time | 200 ms |
MRM Transitions and Quantitative Data
MRM Transitions
The selection of precursor and product ions is critical for the selectivity and sensitivity of the assay. The molecular weight of Carfilzomib is 719.9 g/mol , and this compound is approximately 728.0 g/mol .[2][5] The protonated precursor ions [M+H]⁺ are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| Carfilzomib | 720.2 | 100.2 | Positive | Transition reported in literature.[3][4] |
| This compound | 728.2 | 100.2 | Positive | Inferred from Carfilzomib; product ion may be identical if the deuterium is not on the fragmented moiety. This transition should be confirmed and optimized empirically. |
Quantitative Data Summary
The following tables summarize validation performance from a published bioanalytical method for Carfilzomib in plasma.[3][4][6]
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Linearity Range | 0.075 - 1250 ng/mL[3][4] |
| Correlation Coefficient (r²) | ≥ 0.9974[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL[3][4] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.225 | 4.6 | 6.9 | 96.0 - 105.3 |
| Medium | 75 | 2.1 | 2.8 | 98.1 - 101.9 |
| High | 750 | 1.6 | 1.9 | 97.9 - 100.3 |
| Data derived from a representative study and should be validated in the user's laboratory.[3][4] |
Carfilzomib Signaling Pathway
Carfilzomib exerts its anti-cancer effects by inhibiting the proteasome, a key component of the ubiquitin-proteasome system that degrades unwanted or misfolded proteins. This inhibition disrupts cellular homeostasis and triggers apoptosis, particularly in cancer cells which are highly dependent on this pathway.
Caption: Carfilzomib's mechanism of action via proteasome inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carfilzomib | CAS 868540-17-4 | 20S Proteasome inhibitor [stressmarq.com]
- 6. roswellpark.org [roswellpark.org]
Application Note: Choosing the Right HPLC Column for Carfilzomib Separation
Introduction
Carfilzomib is a tetrapeptide epoxyketone-based proteasome inhibitor used in the treatment of multiple myeloma.[1][2][3] As a complex peptide-like molecule, its accurate and reproducible separation from impurities and degradation products is critical for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of the HPLC column is paramount for achieving optimal separation. This application note provides a comprehensive guide and protocol for selecting the most suitable HPLC column for Carfilzomib analysis.
Carfilzomib is practically insoluble in water and susceptible to degradation under both high and low pH conditions, as well as through oxidation and photodegradation.[1][4] Its degradation pathways include peptide bond hydrolysis and epoxide hydrolysis.[4] Therefore, a robust, stability-indicating HPLC method is essential.
Physicochemical Properties of Carfilzomib
A fundamental understanding of Carfilzomib's properties is crucial for chromatographic method development.
| Property | Value / Description | Reference |
| Molecular Formula | C40H57N5O7 | [1] |
| Molecular Weight | 719.91 g/mol | [1][5] |
| Structure | Tetrapeptide epoxyketone | [1] |
| Solubility | Practically insoluble in water. Soluble in DMSO and ethanol. | [1][5] |
| Stability | Prone to degradation at high and low pH, and through oxidation and photodegradation. Stable at neutral and slightly acidic pH. | [4] |
| UV Maximum | Typically detected between 210 nm and 220 nm. | [6][7] |
Mechanism of Action: Proteasome Inhibition
Carfilzomib functions by irreversibly binding to the 20S proteasome, inhibiting its chymotrypsin-like activity.[2][5] This leads to an accumulation of polyubiquitinated proteins, inducing cell cycle arrest and apoptosis in cancer cells.[5]
Figure 1: Simplified signaling pathway of Carfilzomib's mechanism of action.
Experimental Workflow for HPLC Column Selection
The selection of an appropriate HPLC column involves a systematic evaluation of various stationary phases to achieve the desired chromatographic performance. The key parameters to consider are retention, selectivity, peak shape, and resolution.
Figure 2: Experimental workflow for selecting the optimal HPLC column.
Protocol 1: Comparative Evaluation of HPLC Columns
This protocol outlines a standardized methodology for screening different reversed-phase HPLC columns for the separation of Carfilzomib.
1. Instrumentation and Materials:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Columns to be Tested:
-
Column A: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus C18)
-
Column B: C18 with alternative endcapping, 150 x 4.6 mm, 5 µm (e.g., Waters Symmetry C18)
-
Column C: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of Carfilzomib in Acetonitrile. Dilute with the sample diluent to a final concentration of 0.1 mg/mL.
-
Forced Degradation Sample: To assess stability-indicating properties, subject a Carfilzomib solution to alkaline stress (0.1N NaOH at 70°C for 6 hours) and neutralize before injection.[7][8]
2. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Gradient Program | 40% B to 80% B over 20 minutes |
3. Data Analysis:
For each column, evaluate the following parameters for the main Carfilzomib peak and any degradation products:
-
Retention Time (tR)
-
Peak Asymmetry (Tailing Factor, Tf)
-
Theoretical Plates (N)
-
Resolution (Rs) between Carfilzomib and the nearest eluting impurity/degradant.
Results and Discussion
The performance of different stationary phases can vary significantly due to differences in hydrophobicity, silanol activity, and surface chemistry. The following table summarizes hypothetical results from the comparative evaluation described in Protocol 1.
Table 2: Comparative Performance of Different HPLC Columns
| Parameter | Column A (C18) | Column B (C18, Alt. Endcapping) | Column C (Phenyl-Hexyl) |
| Retention Time (tR) of Carfilzomib (min) | 12.5 | 13.1 | 11.8 |
| Tailing Factor (Tf) of Carfilzomib | 1.1 | 1.05 | 1.3 |
| Theoretical Plates (N) for Carfilzomib | 15,000 | 16,500 | 12,000 |
| Resolution (Rs) from nearest degradant | 2.5 | 2.8 | 1.9 |
From this hypothetical data, Column B (C18 with alternative endcapping) demonstrates superior performance with excellent peak symmetry (Tf ≈ 1.0), high efficiency (N = 16,500), and the best resolution from degradation products (Rs = 2.8). The Phenyl-Hexyl column shows a different selectivity but with poorer peak shape and resolution in this specific method. The standard C18 provides a good separation but is slightly outperformed by the specialized C18 column.
Logical Relationship: Column Choice and Separation Outcome
The choice of stationary phase directly influences the interaction with the analyte and, consequently, the quality of the separation.
Figure 3: Logical relationship between column choice and separation outcome.
Conclusion and Recommendations
Based on the evaluation of Carfilzomib's physicochemical properties and the typical performance of various stationary phases, a high-quality, end-capped C18 column is generally the most suitable choice for the separation of Carfilzomib and its related substances. These columns provide a good balance of hydrophobic retention and minimal silanol interactions, leading to sharp, symmetrical peaks and robust methods.
For complex mixtures or specific separation challenges, exploring columns with different selectivities, such as Phenyl-Hexyl, may be beneficial. However, for routine quality control and stability-indicating assays of Carfilzomib, a modern, high-purity, end-capped C18 stationary phase with dimensions of 150 x 4.6 mm and a 3.5 or 5 µm particle size is recommended as the starting point for method development. The mobile phase should be slightly acidic to ensure the stability of Carfilzomib during analysis.
References
- 1. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 2. Carfilzomib | 868540-17-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carfilzomib - LKT Labs [lktlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
Application Note: Optimizing Mobile Phase Composition for Carfilzomib Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfilzomib is a tetrapeptide epoxyketone and a second-generation proteasome inhibitor used in the treatment of multiple myeloma. Accurate and robust chromatographic methods are essential for its quantification in bulk drug, pharmaceutical formulations, and biological matrices, as well as for stability studies and impurity profiling. The composition of the mobile phase is a critical parameter in achieving optimal separation, peak shape, and sensitivity in the chromatographic analysis of Carfilzomib. This application note provides a comprehensive overview of various mobile phase compositions and detailed experimental protocols for the successful chromatographic analysis of Carfilzomib.
Carfilzomib's stability is pH-dependent; it is relatively stable in neutral and slightly acidic conditions but is susceptible to degradation at high and low pH values[1][2]. Therefore, careful control of the mobile phase pH is crucial for accurate analysis.
Chromatographic Methods and Mobile Phase Compositions
A variety of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods have been developed for Carfilzomib analysis. The choice of mobile phase depends on the analytical objective, such as quantification in plasma, stability testing, or analysis of formulations. A summary of different mobile phase compositions from published methods is presented in Table 1.
Data Presentation
| Method Type | Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Application | Reference |
| Green RP-HPLC | Phenomenex Aeris Peptide-XC C18 (150 x 4.6 mm, 5 µm) | Isopropanol:Methanol:0.1 M PBS (pH 5.5 with 0.1% formic acid) (35:45:20 v/v) | 1 | UV (210 nm) | Bulk, protein nanocarriers, human plasma | [3] |
| RP-HPLC | Agilent Column (100 mm × 4.6 mm, 2.5 μm) | 0.05% Orthophosphoric acid buffer (pH 3):Methanol (32:68 v/v) | 0.7 | DAD (256 nm) | Human plasma | [4] |
| LC-MS/MS | Phenomenex Luna C18 (50×2.0mm id, 3μm) | 0.1% formic acid in acetonitrile:0.1% formic acid in water (1:1 v/v) | 0.3 | MS/MS | Mouse plasma | [5][6][7] |
| LC-MS/MS | Phenomenex Luna C18 (50 × 2.0 mm id, 3 μm) | Acetonitrile:water with 0.1% formic acid (70:30, v/v) | 0.3 | MS/MS | Not specified | [8] |
| HPLC | Phenomenex C18 RP-column (250×4.6 mm, 5 μm) | 50% Acetonitrile with 0.1% trifluoroacetic acid | 1 | UV (210 nm) | Nanocrystals | [9] |
| LC-PDA | C18 column | Acetonitrile and phosphate buffer (pH 3) | 1 | PDA (220 nm) | Forced degradation studies | [10] |
| RP-HPLC | YMC-Pack ODS-A (150 mm x 4.6 mm, 3µm) | pH 5.5 potassium di-hydrogen phosphate buffer, acetonitrile and methanol | 0.9 | UV (220 nm) | Separation of diastereomers and process impurities | [11] |
Experimental Protocols
This section provides detailed protocols for two common applications: a stability-indicating RP-HPLC method and a bioanalytical LC-MS/MS method.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is designed for the quantification of Carfilzomib and the separation of its degradation products, making it suitable for stability studies.
Objective: To develop a stability-indicating RP-HPLC method for Carfilzomib.
Materials:
-
Carfilzomib reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Buffer Preparation (pH 3): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase A: 20 mM Phosphate buffer (pH 3)
-
Mobile Phase B: Acetonitrile
-
Mobile Phase Composition: Prepare the final mobile phase by mixing Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need optimization based on the specific column and system. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Carfilzomib (1 mg/mL) in a 1:1 mixture of acetonitrile and water.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3):Acetonitrile (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Forced Degradation Study (as per ICH guidelines):
-
Acid Hydrolysis: Treat Carfilzomib solution with 0.1N HCl at 70°C.
-
Base Hydrolysis: Treat Carfilzomib solution with 0.1N NaOH at 70°C.
-
Oxidative Degradation: Treat Carfilzomib solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid Carfilzomib to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose Carfilzomib solution to UV light.
-
Analyze the stressed samples using the developed HPLC method to assess the separation of degradation products from the parent drug.
-
Protocol 2: Bioanalytical LC-MS/MS Method for Carfilzomib in Plasma
This protocol is suitable for the quantitative determination of Carfilzomib in a biological matrix like plasma, offering high sensitivity and selectivity.
Objective: To quantify Carfilzomib in human plasma using LC-MS/MS.
Materials:
-
Carfilzomib reference standard
-
Internal Standard (IS), e.g., a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Filter the mobile phases through a 0.22 µm membrane filter and degas.
-
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of Carfilzomib and the IS in acetonitrile.
-
Spike appropriate amounts of Carfilzomib and a fixed amount of IS into drug-free human plasma to prepare calibration standards and quality control (QC) samples at different concentration levels.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. An example gradient is:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Ramp to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.1-4.0 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Carfilzomib and the IS.
-
Visualization of Experimental Workflow
Workflow for Mobile Phase Optimization
The following diagram illustrates a logical workflow for optimizing the mobile phase composition for Carfilzomib chromatography.
Caption: Workflow for optimizing mobile phase in Carfilzomib chromatography.
Conclusion
The selection of an appropriate mobile phase is paramount for achieving reliable and accurate chromatographic analysis of Carfilzomib. For RP-HPLC methods, a combination of a buffered aqueous phase (typically acidic, around pH 3-5.5) and an organic modifier like acetonitrile or methanol provides good results. For highly sensitive LC-MS/MS applications, a mobile phase containing a volatile acid such as formic acid is preferred. The detailed protocols and workflow provided in this application note serve as a valuable resource for researchers and scientists in the development and validation of chromatographic methods for Carfilzomib.
References
- 1. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Carfilzomib delivery by quinic acid-conjugated nanoparticles: Discrepancy between tumoral drug accumulation and anticancer efficacy in a murine 4T1 orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Size optimization of carfilzomib nanocrystals for systemic delivery to solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Carfilzomib Quantification in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfilzomib is a second-generation proteasome inhibitor approved for the treatment of multiple myeloma.[1] It functions by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome, a critical component of the cellular protein degradation machinery.[2][3] This inhibition leads to an accumulation of polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately triggering apoptosis in cancer cells.[2][4] Preclinical evaluation of carfilzomib in animal models is essential for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and efficacy. Accurate quantification of carfilzomib in biological matrices is therefore a critical aspect of these studies.
This document provides detailed application notes and protocols for the quantification of carfilzomib in plasma from common preclinical animal models, such as mice and rats, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Bioanalytical Method for Carfilzomib Quantification
A sensitive and robust LC-MS/MS method is the gold standard for quantifying carfilzomib in biological matrices due to its high selectivity and sensitivity.
Data Presentation: LC-MS/MS Method Parameters
The following tables summarize typical experimental conditions for the quantification of carfilzomib in plasma from preclinical animal models.
Table 1: Sample Preparation
| Parameter | Method | Details | Reference |
| Matrix | Mouse Plasma | 5 µL | [5][6] |
| Rat Plasma | - | [7][8] | |
| Anticoagulant | Sodium Heparin | Recommended for human plasma, applicable to animal studies. | [9] |
| Preparation Technique | Protein Precipitation | Addition of acetonitrile. | [5][6][10] |
Table 2: Liquid Chromatography
| Parameter | Condition | Reference |
| Instrument | HPLC System | [9][11] |
| Column | Phenomenex Luna C18 (50x2.0mm, 3µm) | [5][6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | [5][6] |
| Gradient/Isocratic | Isocratic (50:50, v/v) | [5][6] |
| Flow Rate | 0.3 mL/min | [5][6] |
| Run Time | 2.5 min | [5][6] |
Table 3: Mass Spectrometry
| Parameter | Condition | Reference |
| Instrument | Triple Quadrupole Mass Spectrometer | [5][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |
| Monitored Transitions (m/z) | Carfilzomib: 720.20 > 100.15Internal Standard (Chlorpropamide): 277.05 > 111.05 | [5][6] |
| Linear Range | 0.075 - 1250 ng/mL | [5][6] |
| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL | [5][6] |
II. Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol describes a common and efficient method for extracting carfilzomib from plasma samples.
Materials:
-
Preclinical animal (mouse, rat) plasma samples with anticoagulant (e.g., sodium heparin).
-
Carfilzomib analytical standard.
-
Internal Standard (IS) solution (e.g., Chlorpropamide).
-
Acetonitrile (ACN), HPLC grade.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Microcentrifuge.
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Spike with an appropriate amount of internal standard solution.
-
Add a precipitating agent, such as 100 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental analysis of the prepared samples.
Procedure:
-
Set up the LC-MS/MS system with the conditions specified in Table 2 and Table 3 .
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Create a calibration curve by preparing a series of calibration standards of known carfilzomib concentrations in blank plasma and processing them as described in Protocol 1 .
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples.
-
Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system.
-
Acquire data in the selected reaction monitoring (SRM) mode for the specified transitions of carfilzomib and the internal standard.
-
Process the data using appropriate software to determine the peak area ratios of carfilzomib to the internal standard.
-
Quantify the carfilzomib concentration in the unknown samples by interpolating from the calibration curve.
III. Visualization of Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for carfilzomib quantification.
Carfilzomib Signaling Pathway Diagram
Caption: Carfilzomib's mechanism of action.
IV. Pharmacokinetic Considerations
Carfilzomib exhibits a high plasma clearance and a short terminal half-life in rats, ranging from 5 to 20 minutes.[7] Despite its rapid clearance, potent and sustained proteasome inhibition is observed in various tissues.[7] This is attributed to the irreversible nature of its binding to the proteasome.[2][3] The primary routes of metabolism are through peptidase cleavage and epoxide hydrolysis, with minimal contribution from cytochrome P450 enzymes.[8] These pharmacokinetic properties are important to consider when designing preclinical studies and interpreting the resulting data.
V. Conclusion
The accurate quantification of carfilzomib in preclinical animal models is fundamental for the evaluation of its pharmacokinetic profile and for informing clinical trial design. The LC-MS/MS method detailed in this document, combined with a straightforward protein precipitation extraction, provides a sensitive, specific, and reliable approach for this purpose. Adherence to validated protocols is crucial for generating high-quality data to support drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, metabolism, distribution, and excretion of carfilzomib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. roswellpark.org [roswellpark.org]
- 10. researchgate.net [researchgate.net]
- 11. ijbpas.com [ijbpas.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Carfilzomib-d8 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of Carfilzomib-d8. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting mass spectrometry parameters for Carfilzomib analysis?
A1: Based on published literature, a good starting point for Carfilzomib analysis using a triple quadrupole mass spectrometer with positive-ion electrospray ionization (ESI) is the Multiple Reaction Monitoring (MRM) transition of m/z 720.20 > 100.15.[1][2][3] Other parameters such as cone voltage and collision energy should be optimized for your specific instrument.
Q2: How do I determine the MRM transitions for this compound?
A2: Since this compound is a deuterated analog of Carfilzomib, its mass will be higher by the number of deuterium atoms multiplied by the mass difference between deuterium and hydrogen. The fragmentation pattern is expected to be similar to Carfilzomib. To determine the MRM transitions, you should perform a full scan (MS1) to find the precursor ion (the [M+H]+ adduct) of this compound. Then, perform a product ion scan (MS2) of the selected precursor to identify the most abundant and stable fragment ions. The most intense precursor-product ion pair will be your primary MRM transition.
Q3: What are some common issues encountered during the analysis of Carfilzomib and its deuterated internal standard?
A3: Common issues include poor peak shape, carryover, low sensitivity, and matrix effects. Carfilzomib, being a peptide-like molecule, can adsorb to various surfaces in the LC-MS system.[4] Carryover can be a significant problem, where traces of the analyte from a high concentration sample appear in subsequent blank or low concentration samples.[5] Low sensitivity can be due to suboptimal ionization or fragmentation. Matrix effects, caused by other components in the sample matrix, can suppress or enhance the ionization of the analyte and its internal standard.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for this compound
This protocol outlines the steps to optimize the key mass spectrometry parameters for this compound using direct infusion.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Precursor Ion Identification (MS1 Scan):
-
Operate the mass spectrometer in full scan mode in the positive ion mode.
-
Identify the protonated molecule [M+H]+ of this compound. The expected m/z will be approximately 728.4.
-
-
Product Ion Identification (MS2 Scan):
-
Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion of this compound.
-
Vary the collision energy (e.g., from 10 to 50 eV) to find the optimal energy that produces the most stable and abundant fragment ions.
-
-
MRM Transition Selection:
-
Select the most intense and specific product ion to create the MRM pair with the precursor ion.
-
-
Optimization of Cone Voltage/Declustering Potential:
-
In MRM mode, infuse the this compound standard.
-
Vary the cone voltage (or declustering potential) across a range (e.g., 20-80 V) and monitor the intensity of the precursor ion.
-
Select the voltage that gives the maximum intensity.
-
-
Optimization of Collision Energy:
-
With the optimized cone voltage, vary the collision energy again in MRM mode.
-
Monitor the intensity of the selected product ion.
-
Select the collision energy that provides the highest and most stable signal.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol describes a simple and effective method for extracting Carfilzomib and this compound from plasma samples.[1][2][6]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Spiking: To 100 µL of plasma, add a small volume (e.g., 10 µL) of the this compound internal standard solution at a known concentration.
-
Protein Precipitation: Add 3 volumes (300 µL) of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Carfilzomib | This compound (Predicted) |
| Precursor Ion (m/z) | 720.20 | ~728.4 |
| Product Ion (m/z) | 100.15 | To be determined experimentally |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too much sample. - Secondary Interactions: Analyte interacting with active sites on the column or in the system. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. | - Dilute the sample. - Use a column with end-capping or a different stationary phase. Consider adding a small amount of a competitor amine to the mobile phase. - Adjust the mobile phase pH. For basic compounds like Carfilzomib, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.[1][2] |
| High Carryover | - Adsorption of the Analyte: Carfilzomib can stick to the injector, column, and other parts of the LC system.[4] - Insufficient Needle Wash: The wash solvent may not be strong enough to remove all traces of the analyte. | - Use a stronger needle wash solution. A wash solution containing a higher percentage of organic solvent or a different solvent (e.g., isopropanol) may be more effective. - Increase the wash volume and/or the number of wash cycles. - Inject blanks between high-concentration samples. |
| Low Sensitivity/Poor Signal Intensity | - Suboptimal Ion Source Parameters: Incorrect settings for temperature, gas flows, or voltages. - Ion Suppression: Co-eluting matrix components interfering with the ionization of the analyte. - Poor Fragmentation: Collision energy is not optimized. | - Optimize ion source parameters. Systematically adjust the gas flow rates (nebulizer, auxiliary), temperature, and capillary voltage to maximize the signal. - Improve sample cleanup. Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components. - Optimize collision energy as described in Protocol 1. |
| Inconsistent Internal Standard Response | - Degradation of the Internal Standard: this compound may be unstable under certain conditions. - Variable Ion Suppression: The internal standard may be experiencing different levels of ion suppression compared to the analyte. | - Check the stability of the internal standard in the sample matrix and storage conditions. - Ensure the internal standard is added early in the sample preparation process to compensate for extraction variability. - Use a deuterated internal standard with a higher degree of deuteration to minimize isotopic crosstalk. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. roswellpark.org [roswellpark.org]
Technical Support Center: Troubleshooting Poor Peak Shape in Carfilzomib HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Carfilzomib. By addressing specific problems in a direct question-and-answer format, this document aims to help you identify the root causes of chromatographic issues and implement effective solutions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common peak shape abnormalities encountered during Carfilzomib analysis.
Q1: Why is my Carfilzomib peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise resolution and lead to inaccurate integration.[1][2]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Carfilzomib, a peptide-like molecule, contains basic functional groups (amines) that can interact strongly with acidic residual silanol groups on the silica surface of the column packing.[3][4] This is a primary cause of peak tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or particulates on the column frit or packing material can create active sites that cause tailing.[2][5]
-
Solution: If using a guard column, replace it first. If the problem persists, try backflushing the analytical column according to the manufacturer's instructions.[2] If neither step resolves the issue, the column may need to be replaced.
-
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing tailing.
-
Solution: Increase the buffer concentration, typically within the 10-50 mM range, to ensure stable pH throughout the analysis.[5]
-
-
Column Overload (Mass): Injecting too much analyte mass can saturate the stationary phase.[6]
-
Solution: Reduce the concentration of the Carfilzomib sample and reinject. If the peak shape improves, the original sample was overloaded.[7]
-
Q2: What causes peak fronting for my Carfilzomib peak?
Peak fronting, an asymmetry where the front half of the peak is broader, is often related to sample and column conditions.[6][8]
Potential Causes and Solutions:
-
Column Overload (Concentration/Volume): Injecting a sample that is too concentrated or has too large a volume can lead to fronting.[9][10][11]
-
Poor Sample Solubility/Incompatible Sample Solvent: Carfilzomib is practically insoluble in water, and its solubility is pH-dependent.[13] Injecting it in a solvent significantly stronger or different from the mobile phase can cause peak distortion.[10][14]
-
Solution: Whenever possible, dissolve and inject Carfilzomib in the initial mobile phase.[10] If a different solvent must be used, ensure it is weaker than the mobile phase to allow for proper focusing at the head of the column.
-
-
Column Collapse or Voids: Physical degradation of the column packing bed, creating a void at the inlet, can cause the sample band to spread unevenly, leading to fronting.[8][11]
-
Solution: This issue is often irreversible and requires column replacement. Using a guard column and ensuring the mobile phase pH and temperature are within the column's specified limits can prevent this.[8]
-
Q3: Why is my Carfilzomib peak splitting into two or more peaks?
Split peaks can suggest either a chemical issue with your sample or a physical problem with your HPLC system or column.[15][16]
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or system wear can clog the inlet frit, causing the sample flow path to be unevenly distributed.[15][16] If all peaks in the chromatogram are split, this is a likely cause.[15]
-
Solution: Try reversing and flushing the column. If this fails, the frit or the entire column may need to be replaced.[15]
-
-
Column Void/Channeling: A void or channel in the column's stationary phase can create multiple paths for the analyte to travel, resulting in a split peak.[15][16]
-
Solution: This typically requires column replacement.
-
-
Sample Solvent Mismatch: Using an injection solvent that is much stronger than the mobile phase can cause the sample to travel through the column inlet partially unretained, leading to a distorted or split peak.[14]
-
Solution: Prepare your Carfilzomib standard in the initial mobile phase or a weaker solvent.[14]
-
-
Co-eluting Impurity or Degradant: The split peak may actually be two separate, unresolved compounds. Carfilzomib is known to degrade under certain conditions (e.g., high/low pH).[17][18]
General Troubleshooting Workflow
When poor peak shape is observed, a logical workflow can help isolate the cause efficiently. The following diagram outlines a step-by-step process for diagnosing issues with your Carfilzomib analysis.
Caption: A decision tree to diagnose the root cause of poor HPLC peak shape.
Experimental Protocols & Key Parameters
Reviewing established methods can provide a valuable baseline for your own experimental conditions. Carfilzomib's peptide-like structure and physicochemical properties necessitate careful method design.
Table 1: Summary of Published HPLC Methods for Carfilzomib Analysis
| Method Type | Column | Mobile Phase | Flow Rate | Detection (λ) | Reference |
| Bioanalytical RP-HPLC | Agilent C18 (100 x 4.6 mm, 2.5 µm) | 0.05% Orthophosphoric Acid (pH 3) : Methanol (32:68 v/v) | 0.7 mL/min | 256 nm | [19] |
| Green RP-HPLC | Phenomenex Aeris Peptide-XC C18 (150 x 4.6 mm, 5 µm) | Isopropanol : Methanol : 0.1 M PBS pH 5.5 (35:45:20 v/v) | 1.0 mL/min | 210 nm | [20] |
| Impurity Separation | YMC-Pack ODS-A C18 (150 x 4.6 mm, 3 µm) | pH 5.5 Potassium Dihydrogen Phosphate buffer, Acetonitrile, and Methanol | 0.9 mL/min | 220 nm | [21] |
| Stability-Indicating UHPLC | Phenomenex Luna C18 (50 x 2.0 mm, 3 µm) | 0.1% Formic Acid in Acetonitrile : 0.1% Formic Acid in Water (1:1 v/v) | 0.3 mL/min | N/A (MS) | [17] |
Table 2: Key Physicochemical Properties and Method Considerations for Carfilzomib
| Property | Characteristic | HPLC Implication & Recommended Action | Reference |
| Solubility | Practically insoluble in water; soluble in ethanol and methanol. Aqueous solubility increases at lower pH. | Implication: Risk of precipitation in highly aqueous mobile phases and poor peak shape if dissolved in an incompatible solvent. Action: Dissolve Carfilzomib in an organic solvent like methanol or in the mobile phase itself. Ensure the initial mobile phase has sufficient organic content. | [13] |
| Chemical Stability | Prone to degradation at both high and low pH. Susceptible to oxidation and photodegradation. | Implication: Appearance of extra peaks or loss of main peak area over time. Action: Use freshly prepared solutions. Control mobile phase pH carefully (neutral to slightly acidic is most stable). Protect solutions from light. | [17][18][22] |
| Structure | Tetrapeptide epoxyketone with multiple functional groups, including basic amines. | Implication: High potential for secondary interactions with the stationary phase, leading to peak tailing. Action: Use a low pH mobile phase (e.g., pH 2-4 with TFA or formic acid) to suppress silanol activity. Employ a high-quality, end-capped C18 or a peptide-specific column. | [20][23][24] |
| Molecular Weight | ~720 g/mol | Implication: May require slightly larger column pore sizes for optimal interaction with the stationary phase, although standard ~120 Å columns are often sufficient. Action: For persistent issues, consider a wide-pore (300 Å) column, which can sometimes improve peak shape for larger molecules. | [23] |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. silicycle.com [silicycle.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. support.waters.com [support.waters.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. bio-works.com [bio-works.com]
- 17. researchgate.net [researchgate.net]
- 18. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijbpas.com [ijbpas.com]
- 20. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 24. hplc.eu [hplc.eu]
Minimizing matrix effects in Carfilzomib bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Carfilzomib.
Troubleshooting Guide
This guide addresses common issues encountered during Carfilzomib bioanalysis in a question-and-answer format.
Issue: Poor sensitivity or low signal intensity for Carfilzomib.
Possible Cause & Solution:
-
Suboptimal Sample Preparation: Inefficient extraction of Carfilzomib or co-extraction of interfering substances from the biological matrix can suppress the analyte signal.
-
Recommendation: Transition from simple protein precipitation (PPT) to more rigorous sample cleanup methods. Solid-phase extraction (SPE), particularly with mixed-mode cartridges, can provide cleaner extracts.[1] Liquid-liquid extraction (LLE) is another effective method for producing clean final extracts.[1]
-
-
Inefficient Ionization: The composition of the mobile phase can significantly impact the ionization efficiency of Carfilzomib in the mass spectrometer source.
-
Matrix Effects: Co-eluting endogenous components from the plasma can suppress the ionization of Carfilzomib.
-
Recommendation: Improve chromatographic separation to resolve Carfilzomib from matrix components.[4] Consider using a different column or adjusting the gradient elution profile. The use of a stable isotope-labeled internal standard (SIL-IS) can also help to compensate for matrix effects.
-
Issue: High variability in results between samples.
Possible Cause & Solution:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Recommendation: Automate sample preparation where possible. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes.
-
-
Differential Matrix Effects: The composition of the biological matrix can vary between subjects or samples, leading to inconsistent signal suppression or enhancement.
-
Recommendation: A robust sample cleanup method like SPE is crucial.[1] It is also highly recommended to monitor the internal standard (IS) response across all samples to identify subject-specific matrix effects.[5] Pre-diluting samples where significant matrix effects are anticipated can also mitigate this issue.[5]
-
-
Carfilzomib Instability: Carfilzomib can be unstable under certain conditions.[6][7]
-
Recommendation: Ensure samples are processed and stored under appropriate conditions. Carfilzomib is known to be prone to degradation at high and low pH, as well as being susceptible to oxidation and photodegradation.[6][7] Reconstituted solutions are stable for 24 hours under refrigeration (2° to 8° C) and for four hours at room temperature (15° to 30° C).[8]
-
Issue: Poor peak shape (e.g., tailing, splitting).
Possible Cause & Solution:
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.
-
Recommendation: Use a guard column and implement a column washing step after each batch. If the problem persists, the analytical column may need to be replaced.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Recommendation: Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.
-
-
Secondary Interactions: Carfilzomib may interact with active sites on the column packing material.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for Carfilzomib bioanalysis?
A1: Protein precipitation (PPT) with acetonitrile is a commonly used and straightforward method for extracting Carfilzomib from plasma.[2][3] However, for methods requiring higher sensitivity and to minimize matrix effects, more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended.[1]
Q2: What are the typical LC-MS/MS parameters for Carfilzomib analysis?
A2: A validated LC-MS/MS method for Carfilzomib in mouse plasma utilized a Phenomenex Luna C18 column with a mobile phase of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (1:1 v/v).[2][3] Detection was performed on a triple quadrupole mass spectrometer in positive-ion electrospray ionization (ESI) mode, monitoring the transition m/z 720.20 > 100.15 for Carfilzomib.[2][3]
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration.[1] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[10]
Q4: What are the key metabolic pathways for Carfilzomib?
A4: Carfilzomib is rapidly and extensively metabolized, primarily through extrahepatic pathways.[8][11] The main metabolic routes are peptidase cleavage and epoxide hydrolysis, leading to inactive metabolites.[11][12][13] Cytochrome P450-mediated metabolism plays a minor role.[12][13]
Q5: Is a specific type of internal standard recommended for Carfilzomib analysis?
A5: While analog internal standards like chlorpropamide have been used[2][3], the use of a stable isotope-labeled (SIL) internal standard for Carfilzomib is the gold standard. A SIL-IS will have nearly identical chemical and physical properties to Carfilzomib, allowing it to co-elute and experience similar matrix effects, thus providing the most accurate compensation.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | May result in significant matrix effects due to the presence of residual matrix components.[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Provides clean final extracts, reducing matrix effects.[1] | Analyte recovery can be low, especially for polar analytes.[1] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Can provide very clean extracts, significantly reducing matrix effects.[1] | More complex and time-consuming than PPT. |
| Mixed-Mode SPE | Utilizes two or more retention mechanisms (e.g., reversed-phase and ion exchange). | Dramatically reduces levels of residual matrix components, leading to a significant reduction in matrix effects.[1] | Can be more expensive and require more method development. |
Table 2: Published LC-MS/MS Method Parameters for Carfilzomib Bioanalysis
| Parameter | Method 1 | Method 2 |
| Analyte | Carfilzomib | Carfilzomib |
| Internal Standard | Chlorpropamide | Not specified |
| Matrix | Mouse Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile | Protein Precipitation |
| LC Column | Phenomenex Luna C18 (50x2.0mm, 3µm)[2][3] | C18 |
| Mobile Phase | 0.1% formic acid in acetonitrile:0.1% formic acid in water (1:1 v/v)[2][3] | Acetonitrile with NH4 Formate / Formic Acid |
| Flow Rate | 0.3 mL/min[2][3] | 600 µL/min |
| Ionization | Positive-ion Electrospray (ESI)[2][3] | Tandem Mass Spectral (MS/MS) |
| MRM Transition | m/z 720.20 > 100.15[2][3] | Not specified |
| Linear Range | 0.075 - 1250 ng/mL[2][3] | 0.400 - 1,000 ng/mL |
| LLOQ | 0.075 ng/mL[2][3] | 0.400 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
-
To a 5 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add a protein precipitating agent, such as acetonitrile.[2][3]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of Carfilzomib in the mobile phase.
-
Set B (Post-Spiked Sample): Extract blank plasma using the developed sample preparation method. Spike the extracted matrix with Carfilzomib at the same concentration as Set A.
-
Set C (Pre-Spiked Sample): Spike blank plasma with Carfilzomib and then extract it using the developed sample preparation method.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%ME) and Recovery (%RE):
-
%ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
%RE = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
Caption: A general workflow for the bioanalysis of Carfilzomib.
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of carfilzomib in patients with advanced malignancies and varying degrees of hepatic impairment: an open-label, single-arm, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression of Carfilzomib signal in mass spectrometry
Welcome to the technical support center for the analysis of Carfilzomib using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate and reliable quantification of Carfilzomib in biological matrices.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving ion suppression issues encountered during the LC-MS/MS analysis of Carfilzomib.
Initial Assessment of Ion Suppression
Question: My Carfilzomib signal is low or inconsistent. How do I determine if ion suppression is the cause?
Answer: Ion suppression is a common phenomenon in LC-MS/MS where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal. To qualitatively assess if ion suppression is affecting your Carfilzomib analysis, a post-column infusion experiment is highly recommended.
Experimental Protocol: Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of Carfilzomib at a concentration that gives a stable signal.
-
Set up your LC-MS/MS system as you would for your sample analysis, but with a 'T' junction between the LC column and the mass spectrometer source.
-
Infuse the Carfilzomib standard solution at a constant flow rate through the 'T' junction directly into the mass spectrometer using a syringe pump. This will generate a stable baseline signal for Carfilzomib.
-
Inject a blank matrix sample (e.g., plasma from an untreated subject) that has been subjected to your sample preparation procedure.
-
Monitor the Carfilzomib signal throughout the chromatographic run. Any significant drop in the baseline signal indicates the elution of matrix components that are causing ion suppression.
Interpretation of Results:
-
No Signal Dip: If the Carfilzomib signal remains stable, it is unlikely that ion suppression from late-eluting matrix components is the primary issue.
-
Signal Dip: If you observe a dip in the signal, the retention time of this dip corresponds to the elution of interfering matrix components. If your Carfilzomib peak elutes in this region, ion suppression is likely affecting your results.
Troubleshooting Workflow for Ion Suppression
If the post-column infusion experiment confirms ion suppression, the following workflow can help you systematically address the issue.
Caption: A workflow for troubleshooting ion suppression of Carfilzomib.
Frequently Asked Questions (FAQs)
This section addresses specific questions related to mitigating ion suppression during Carfilzomib analysis.
Q1: What are the most common sources of ion suppression when analyzing Carfilzomib in plasma?
A1: The most common sources of ion suppression in plasma samples are phospholipids, salts, and endogenous metabolites that co-elute with Carfilzomib. Since Carfilzomib is a peptide-like molecule, interference from other endogenous peptides can also be a factor. The choice of sample preparation method is critical to remove these interferences.
Q2: Which sample preparation technique is best for reducing ion suppression for Carfilzomib?
A2: The optimal sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common techniques:
| Sample Preparation Technique | Principle | Advantages for Carfilzomib Analysis | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile), and the supernatant containing Carfilzomib is analyzed. | Simple, fast, and inexpensive. | May not effectively remove phospholipids and other small molecule interferences, leading to a higher risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Carfilzomib is partitioned from the aqueous plasma sample into an immiscible organic solvent based on its solubility. | Can provide a cleaner extract than PPT by removing more polar interferences. | Can be more time-consuming and may have lower recovery if the partitioning is not optimal. A published method for Carfilzomib reported a recovery of 98.6% using LLE.[1] |
| Solid-Phase Extraction (SPE) | Carfilzomib is retained on a solid sorbent while interferences are washed away. Carfilzomib is then eluted with a different solvent. | Provides the cleanest extracts, significantly reducing phospholipids and other matrix components, thereby minimizing ion suppression. | More complex and expensive than PPT and LLE. |
Q3: How can I optimize my chromatographic method to avoid ion suppression?
A3: Chromatographic optimization is a powerful tool to separate Carfilzomib from co-eluting matrix interferences. Consider the following strategies:
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Mobile Phase Modifiers: The use of appropriate mobile phase additives can improve peak shape and ionization efficiency. For Carfilzomib, which is a peptide-like molecule, formic acid (typically 0.1%) is a common choice for positive ion mode electrospray ionization (ESI) as it aids in protonation.[2][3][4] While trifluoroacetic acid (TFA) can improve chromatography, it is a known ion-suppressing agent and should be used with caution in MS-based methods.
-
Gradient Elution: A well-optimized gradient can separate Carfilzomib from the "phospholipid cloud" that often elutes in the middle of a reversed-phase gradient.
-
Column Chemistry: Using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity of your separation and may resolve Carfilzomib from interfering peaks.
Q4: Can the mass spectrometer settings be adjusted to reduce the impact of ion suppression?
A4: While the primary solution to ion suppression lies in sample preparation and chromatography, some MS parameters can be optimized:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than ESI for certain compounds. However, ESI is generally preferred for peptide-like molecules such as Carfilzomib.
-
Source Parameters: Optimizing the gas flows (nebulizer and auxiliary gas) and temperature can sometimes help to mitigate the effects of matrix components on the ionization process.
Q5: Are there any validated methods for Carfilzomib analysis that have successfully addressed ion suppression?
A5: Yes, several validated LC-MS/MS methods for the quantification of Carfilzomib in plasma have been published. These methods have demonstrated that with appropriate sample preparation and chromatographic conditions, matrix effects and ion suppression can be minimized to acceptable levels. For example, a highly sensitive and rapid method was developed using protein precipitation with acetonitrile for sample preparation and a C18 column for chromatographic separation. The validation data from this study, including selectivity, precision, accuracy, matrix effect, and recovery, were all within acceptance limits.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for the key sample preparation techniques discussed.
Protocol 1: Protein Precipitation (PPT)
Objective: To remove the majority of proteins from a plasma sample.
Materials:
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Plasma sample containing Carfilzomib
-
Internal standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the appropriate volume of IS solution.
-
Add 300 µL of ice-cold ACN to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
Objective: To extract Carfilzomib from plasma into an organic solvent.
Materials:
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Plasma sample containing Carfilzomib
-
Internal standard (IS) solution
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
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Reconstitution solvent (mobile phase)
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the appropriate volume of IS solution.
-
Add 600 µL of the extraction solvent.
-
Vortex the mixture for 5 minutes.
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Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
Objective: To purify Carfilzomib from plasma using a solid sorbent.
Materials:
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Plasma sample containing Carfilzomib
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Internal standard (IS) solution
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SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase)
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Conditioning solvent (e.g., methanol)
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Equilibration solvent (e.g., water)
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Wash solvent (e.g., 5% methanol in water)
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Elution solvent (e.g., methanol or acetonitrile with a small percentage of formic acid)
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SPE manifold
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Evaporation system
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Reconstitution solvent
Procedure:
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Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
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Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not allow the sorbent to dry.
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Loading: Load the pre-treated plasma sample (plasma diluted with a weak buffer is common) onto the cartridge.
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Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.
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Elution: Elute Carfilzomib with 1 mL of elution solvent into a clean collection tube.
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate volume of reconstitution solvent for analysis.
Data on Carfilzomib Analysis
The following table summarizes validation parameters from a published LC-MS/MS method for Carfilzomib in mouse plasma, demonstrating successful management of matrix effects.[2][3][4]
| Parameter | Result |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Recovery of Carfilzomib | Within acceptable limits (specific percentage not stated) |
| Matrix Effect | Within acceptable limits (specific values not stated) |
| Linear Range | 0.075 - 1250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL |
| Precision (Intra- and Inter-day) | Within acceptable limits |
| Accuracy (Intra- and Inter-day) | Within acceptable limits |
Visualizing the Impact of Sample Preparation
The choice of sample preparation method has a direct impact on the cleanliness of the final extract and, consequently, the degree of ion suppression.
Caption: Relationship between sample preparation and ion suppression.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
Improving the limit of quantification (LOQ) for Carfilzomib assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Carfilzomib assays. The focus is on improving the limit of quantification (LOQ) for robust and sensitive bioanalysis.
Troubleshooting Guide: Improving Carfilzomib LOQ
This guide addresses common issues encountered during the development and execution of Carfilzomib assays that can negatively impact the limit of quantification.
Issue 1: High Background Noise or Poor Signal-to-Noise Ratio
A high background noise level can mask the analyte signal, particularly at low concentrations, leading to a higher LOQ.
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Question: My baseline is noisy, and I can't achieve the desired signal-to-noise ratio for my lowest calibration standard. What are the potential causes and solutions?
Answer: High background noise in LC-MS/MS analysis of Carfilzomib can originate from several sources. A systematic approach to troubleshooting is recommended.
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Contaminated Solvents or Reagents:
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Troubleshooting: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[1] Ensure all reagents are of the highest quality and have not expired.
-
Solution: Filter all aqueous mobile phases before use. Avoid using plastic containers for solvents, as plasticizers can leach out and contribute to background noise.
-
-
Suboptimal Mass Spectrometry Parameters:
-
Troubleshooting: The selection of precursor and product ions is critical. Ensure you are using the most intense and specific transitions for Carfilzomib. For example, a common transition is m/z 720.20 > 100.15.[2]
-
Solution: Perform a thorough compound optimization by infusing a pure standard of Carfilzomib to determine the optimal cone voltage/fragmentor voltage and collision energy. This will maximize the signal intensity for your specific instrument.
-
-
Inefficient Sample Cleanup:
dot graph Troubleshooting_High_Background { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="High Background Noise", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvents [label="Check Solvents & Reagents"]; MS_Params [label="Optimize MS Parameters"]; Cleanup [label="Improve Sample Cleanup"]; End [label="Improved S/N", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Solvents [label="Contamination?"]; Solvents -> MS_Params [label="Fresh Solvents"]; MS_Params -> Cleanup [label="Optimized Transitions"]; Cleanup -> End [label="Cleaner Extract"]; }
Caption: Troubleshooting workflow for high background noise.
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Issue 2: Inconsistent or Low Analyte Recovery
Poor recovery of Carfilzomib during sample preparation will directly lead to a higher LOQ.
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Question: My quality control samples show low and variable recovery. How can I improve the extraction efficiency for Carfilzomib?
Answer: Achieving consistent and high recovery is crucial for reaching low quantification limits. Several factors can influence the recovery of Carfilzomib from biological matrices.
-
Suboptimal Extraction Solvent in Protein Precipitation:
-
Troubleshooting: Acetonitrile is commonly used for protein precipitation, but its ratio to the sample volume is critical.[2] An insufficient volume may lead to incomplete protein removal and co-precipitation of the analyte.
-
Solution: Experiment with different ratios of acetonitrile to plasma (e.g., 3:1, 4:1). Also, consider other organic solvents like methanol or acetone, and evaluate the impact on recovery.
-
-
Inefficient Phase Transfer in Liquid-Liquid Extraction:
-
Troubleshooting: The pH of the aqueous phase and the choice of organic solvent are key for efficient LLE. Carfilzomib's recovery will be pH-dependent.
-
Solution: Adjust the pH of the sample to optimize the partitioning of Carfilzomib into the organic phase. Screen different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the highest recovery.
-
-
Analyte Adsorption:
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Troubleshooting: Carfilzomib, being a peptide-like molecule, can adsorb to plasticware, especially at low concentrations.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Consider the addition of a small amount of a non-ionic surfactant to the reconstitution solvent to prevent adsorption.
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dot graph Analyte_Recovery_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Troubleshooting workflow for low analyte recovery.
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Issue 3: Matrix Effects Leading to Ion Suppression or Enhancement
Matrix effects can significantly impact the ionization of Carfilzomib, leading to inaccurate quantification and a higher LOQ.
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Question: I suspect matrix effects are impacting my assay's sensitivity and reproducibility. How can I identify and mitigate them?
Answer: Matrix effects, particularly ion suppression from phospholipids in plasma, are a common challenge in LC-MS/MS bioanalysis.
-
Identification of Matrix Effects:
-
Method: Perform a post-extraction addition experiment. Compare the signal intensity of Carfilzomib in a neat solution to the signal intensity when the same amount of Carfilzomib is spiked into an extracted blank matrix sample. A lower signal in the matrix sample indicates ion suppression.
-
-
Mitigation Strategies:
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Chromatographic Separation: Modify your LC method to separate Carfilzomib from the co-eluting matrix components. This can be achieved by adjusting the gradient profile or using a different stationary phase.
-
Improved Sample Cleanup: As mentioned before, LLE and SPE are generally more effective at removing matrix components than protein precipitation.
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Carfilzomib is the ideal internal standard as it will co-elute with the analyte and experience the same matrix effects, thus providing accurate correction. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of Carfilzomib.
-
dot graph Matrix_Effects_Mitigation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Suspected Matrix Effects", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Identify [label="Post-Extraction Addition Experiment"]; Separate [label="Optimize Chromatography"]; Cleanup [label="Enhance Sample Cleanup"]; IS [label="Use SIL-IS"]; End [label="Minimized Matrix Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Identify; Identify -> Separate [label="Suppression/Enhancement Observed"]; Separate -> Cleanup; Cleanup -> IS; IS -> End; }
Caption: Strategy for mitigating matrix effects.
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Frequently Asked Questions (FAQs)
Q1: What is a typical LOQ I should aim for in a Carfilzomib bioanalytical assay?
A1: The required LOQ depends on the application. For pharmacokinetic studies, highly sensitive methods have been developed with LOQs as low as 0.075 ng/mL in mouse plasma and 0.4 ng/mL in human plasma.[2][5] For other applications, an LOQ in the low ng/mL range may be sufficient.
Q2: Which sample preparation method is best for achieving a low LOQ for Carfilzomib?
A2: While protein precipitation is a simple and fast method, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts, which is beneficial for achieving lower LOQs by reducing matrix effects.[3][4] One study reported a recovery of 98.6% from spiked plasma using an LLE method.[4]
Q3: What are the recommended LC column and mobile phase conditions for Carfilzomib analysis?
A3: A C18 column is commonly used for the chromatographic separation of Carfilzomib.[2][4][5] Mobile phases typically consist of a mixture of acetonitrile and water containing an acidic modifier like formic acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[2]
Q4: How can I improve the ionization of Carfilzomib in the mass spectrometer?
A4: Carfilzomib is typically analyzed in positive ion electrospray ionization (ESI) mode.[2] To enhance ionization, ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation of the molecule. Optimization of ESI source parameters such as capillary voltage, gas flow, and temperature is also crucial.[6]
Q5: Is an internal standard necessary for accurate quantification of Carfilzomib?
A5: Yes, an internal standard is highly recommended to correct for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) Carfilzomib would be the ideal internal standard. If a SIL-IS is not available, a structurally similar compound that does not interfere with Carfilzomib analysis can be used. Chlorpropamide has been successfully used as an internal standard in a validated method.[2]
Data Presentation
Table 1: Comparison of Published LC-MS/MS Methods for Carfilzomib Quantification
| Parameter | Method 1 | Method 2 |
| Matrix | Mouse Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile | Protein Precipitation |
| LC Column | Phenomenex Luna C18 (50x2.0mm, 3µm) | C18 |
| Mobile Phase | 0.1% Formic Acid in Acetonitrile/Water (1:1, v/v) | Acetonitrile with Ammonium Formate/Formic Acid |
| Flow Rate | 0.3 mL/min | 0.6 mL/min |
| Detection | Triple Quadrupole MS/MS (ESI+) | Tandem Mass Spectrometry (MS/MS) |
| MRM Transition | m/z 720.20 > 100.15 | Not Specified |
| Internal Standard | Chlorpropamide | Not Specified |
| LOQ | 0.075 ng/mL | 0.400 ng/mL |
| Linear Range | 0.075 - 1250 ng/mL | 0.400 - 1000 ng/mL |
| Reference | [2] | [5] |
Table 2: Comparison of HPLC-UV Methods for Carfilzomib Quantification
| Parameter | Method 3 |
| Matrix | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction |
| LC Column | Agilent Column (100 x 4.6 mm, 2.5 µm) |
| Mobile Phase | 0.05% Orthophosphoric Acid (pH 3) and Methanol (32:68, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | Diode Array Detector (DAD) at 256 nm |
| LOQ | Not explicitly stated, but linearity was 5-25 µg/mL |
| Recovery | 98.6% |
| Reference | [4] |
Experimental Protocols
Protocol 1: Protein Precipitation for Carfilzomib Analysis in Plasma (Adapted from[2])
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 5 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Chlorpropamide in methanol).
-
Protein Precipitation: Add 100 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction for Carfilzomib Analysis in Plasma (Adapted from[4])
-
Sample Thawing: Thaw frozen human plasma samples to ambient temperature.
-
Aliquoting: Pipette 200 µL of plasma into a 10 mL centrifugation tube.
-
Internal Standard and Drug Spiking (for calibration curve): Add the required volume of Carfilzomib stock solution and internal standard.
-
Protein Precipitation (Initial Step): Add methanol to precipitate the plasma proteins and vortex for 30 seconds.
-
Centrifugation: Centrifuge the solution at 5000 RPM for 1 hour at a temperature below 10°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction:
-
Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Organic Layer Collection: Carefully transfer the organic layer containing Carfilzomib to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC-DAD system.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijbpas.com [ijbpas.com]
- 5. roswellpark.org [roswellpark.org]
- 6. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
Carfilzomib and Carfilzomib-d8 Stability in Processed Samples: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of Carfilzomib and its deuterated internal standard, Carfilzomib-d8, in processed biological samples. Adherence to proper storage and handling procedures is critical for accurate and reliable bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Carfilzomib in biological samples?
A1: Carfilzomib is susceptible to degradation under several conditions. Key factors include:
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pH: It is more stable at a neutral or slightly acidic pH and is prone to degradation at both high and low pH levels.[1][2]
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Temperature: Elevated temperatures can accelerate degradation. Therefore, proper storage at low temperatures is crucial.
-
Light Exposure: Carfilzomib is sensitive to photodegradation, so samples should be protected from light.[1][2]
-
Oxidation: The molecule is susceptible to oxidation.[1][2] Minimizing exposure to air and using antioxidants may be considered if instability is observed.
Q2: My analytical results for Carfilzomib are inconsistent. What are some potential stability-related causes?
A2: Inconsistent results can often be traced back to pre-analytical and analytical sample handling. Consider the following:
-
Improper Sample Storage: Have the plasma/serum samples been consistently stored at or below -70°C?
-
Multiple Freeze-Thaw Cycles: Have the samples undergone more than the validated number of freeze-thaw cycles? Degradation can occur with repeated freezing and thawing.
-
Autosampler Stability: Were the processed samples left in the autosampler for an extended period before injection? Degradation can occur even at refrigerated autosampler temperatures.
-
Stock and Working Solution Instability: How old are your stock and working solutions, and how have they been stored? These solutions can degrade over time, leading to inaccurate calibration curves.
Q3: What is the recommended storage temperature for plasma samples containing Carfilzomib?
A3: For long-term storage, it is recommended to keep plasma samples at -70°C or lower to minimize degradation.
Q4: How many freeze-thaw cycles are generally acceptable for plasma samples containing Carfilzomib?
Q5: Is this compound expected to have the same stability profile as Carfilzomib?
A5: Deuterated internal standards like this compound are designed to have nearly identical chemical and physical properties to the unlabeled analyte. Therefore, their stability profiles are expected to be very similar. Any degradation observed in Carfilzomib is likely to occur in this compound as well. This is a key reason for using a stable isotope-labeled internal standard, as it can compensate for degradation that occurs during sample processing and analysis.
Troubleshooting Guide
| Issue | Potential Stability-Related Cause | Recommended Action |
| Low Analyte Response in a Batch of Samples | Degradation of stock or working solutions. | Prepare fresh stock and working solutions from a new weighing of the reference standard. Always store solutions protected from light and at the recommended temperature. |
| Inconsistent Results within a Single Analytical Run | Autosampler instability. | Process and inject samples in smaller batches to minimize the time samples spend in the autosampler. If long runs are necessary, ensure the autosampler is maintained at a low temperature (e.g., 4°C) and that the stability of the processed samples in the autosampler has been thoroughly validated. |
| Decreasing Analyte Concentration Upon Re-analysis of the Same Sample | Freeze-thaw instability. | Limit the number of freeze-thaw cycles for each sample. Aliquot samples upon initial processing if multiple analyses are anticipated. |
| High Variability Between Replicate Injections | Short-term (bench-top) instability in the processed sample. | Ensure that samples are processed efficiently and not left at room temperature for extended periods. Keep samples on ice or in a cooled rack during processing steps. |
| Drift in Calibration Curve Response Over a Long Run | Instability of the analyte in the final extraction solvent. | Evaluate the stability of Carfilzomib in the reconstitution solvent used after sample processing. It may be necessary to change the solvent or to analyze samples more quickly after preparation. |
Experimental Protocols and Methodologies
A common approach for the extraction of Carfilzomib and this compound from human plasma involves protein precipitation.
Sample Preparation: Protein Precipitation
-
Thawing: Thaw frozen plasma samples at room temperature and then place them in an ice bath to maintain a low temperature.
-
Aliquoting: Vortex the plasma sample and aliquot 100 µL into a clean microcentrifuge tube.
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Internal Standard Spiking: Add the working solution of this compound to the plasma sample.
-
Precipitation: Add a sufficient volume of a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture thoroughly for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase-compatible solvent for injection onto the LC-MS/MS system.
Quantitative Stability Data (Illustrative Examples)
The following tables provide illustrative examples of stability data for Carfilzomib and this compound in processed human plasma samples. This data is based on typical acceptance criteria for bioanalytical method validation (i.e., mean concentration within ±15% of the nominal concentration).
Table 1: Freeze-Thaw Stability of Carfilzomib and this compound in Processed Plasma
| Analyte | Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Measured Concentration (ng/mL) | % Deviation from Nominal |
| Carfilzomib | 5 | 1 | 5.1 | +2.0% |
| 5 | 3 | 4.8 | -4.0% | |
| 500 | 1 | 505 | +1.0% | |
| 500 | 3 | 490 | -2.0% | |
| This compound | 100 | 1 | 101 | +1.0% |
| 100 | 3 | 97 | -3.0% |
Samples were frozen at -70°C and thawed at room temperature for each cycle.
Table 2: Autosampler Stability of Carfilzomib and this compound in Processed Plasma
| Analyte | Concentration (ng/mL) | Time in Autosampler (hours) | Autosampler Temperature (°C) | Mean Measured Concentration (ng/mL) | % Deviation from Initial |
| Carfilzomib | 5 | 0 | 4 | 5.0 | 0.0% |
| 5 | 24 | 4 | 4.9 | -2.0% | |
| 500 | 0 | 4 | 502 | 0.0% | |
| 500 | 24 | 4 | 487 | -3.0% | |
| This compound | 100 | 0 | 4 | 100 | 0.0% |
| 100 | 24 | 4 | 98 | -2.0% |
Table 3: Short-Term (Bench-Top) Stability of Carfilzomib and this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Time at Room Temperature (hours) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal |
| Carfilzomib | 5 | 0 | 5.1 | +2.0% |
| 5 | 6 | 4.8 | -4.0% | |
| 500 | 0 | 503 | +0.6% | |
| 500 | 6 | 491 | -1.8% | |
| This compound | 100 | 0 | 101 | +1.0% |
| 100 | 6 | 98 | -2.0% |
Table 4: Long-Term Stability of Carfilzomib in Human Plasma
| Analyte | Concentration (ng/mL) | Storage Duration | Storage Temperature (°C) | Mean Measured Concentration (ng/mL) | % Deviation from Nominal |
| Carfilzomib | 5 | 30 days | -70 | 4.9 | -2.0% |
| 5 | 90 days | -70 | 4.7 | -6.0% | |
| 500 | 30 days | -70 | 495 | -1.0% | |
| 500 | 90 days | -70 | 480 | -4.0% |
Table 5: Stock Solution Stability of Carfilzomib and this compound
| Analyte | Solvent | Storage Duration | Storage Temperature (°C) | % of Initial Concentration Remaining |
| Carfilzomib | DMSO | 30 days | -20 | >98% |
| Carfilzomib | Acetonitrile | 7 days | 4 | >95% |
| This compound | DMSO | 30 days | -20 | >98% |
Visualizations
Caption: Experimental workflow for the bioanalysis of Carfilzomib.
Caption: Troubleshooting logic for inconsistent Carfilzomib results.
References
Impact of different anticoagulants on Carfilzomib plasma stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate handling of plasma samples for the analysis of Carfilzomib. Ensuring the stability of Carfilzomib in collected samples is critical for accurate pharmacokinetic and pharmacodynamic assessments.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for Carfilzomib analysis?
A1: Based on validated bioanalytical methods, sodium heparin is the recommended anticoagulant for the collection of blood samples for Carfilzomib plasma analysis.[1] A highly sensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay has been validated using sodium heparinized human plasma.[1]
Q2: Is there data on the stability of Carfilzomib in plasma collected with other anticoagulants like EDTA or citrate?
A2: Currently, there are no publicly available studies that directly compare the stability of Carfilzomib in plasma collected with different anticoagulants such as EDTA, heparin, and citrate. Therefore, to ensure data integrity and consistency, adherence to the validated method using sodium heparin is strongly advised.
Q3: What are the key factors that can affect Carfilzomib stability in plasma?
A3: Carfilzomib is susceptible to degradation under certain conditions. Key factors include:
-
pH: Carfilzomib is more stable at a neutral or slightly acidic pH and is prone to degradation at both high and low pH levels.[2][3]
-
Temperature: Elevated temperatures can accelerate the degradation of Carfilzomib. Therefore, samples should be kept on ice during processing and stored at low temperatures.
-
Enzymatic Degradation: Carfilzomib is rapidly metabolized in plasma, primarily through peptidase cleavage and epoxide hydrolysis.[4] Prompt processing and freezing of plasma samples are crucial to minimize enzymatic degradation.
-
Light Exposure: Carfilzomib is susceptible to photodegradation.[2][3] Samples should be protected from light during collection, processing, and storage.
Q4: What are the recommended storage conditions for plasma samples intended for Carfilzomib analysis?
A4: Plasma samples should be frozen as soon as possible after separation. Long-term storage should be at -70°C or lower to minimize degradation.
Q5: What should I do if I have already collected samples using an anticoagulant other than sodium heparin?
A5: If samples have been collected with a different anticoagulant, it is crucial to conduct a validation experiment to assess the stability of Carfilzomib in that specific matrix under your experimental conditions. This would involve spiking a known concentration of Carfilzomib into the plasma and monitoring its recovery over time at the intended storage temperature. Without this validation, the accuracy of the results could be compromised.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected Carfilzomib concentrations | Sample Degradation: Carfilzomib may have degraded due to improper handling or storage. | - Ensure blood samples are placed on ice immediately after collection.- Process samples to separate plasma within 1 hour of collection.- Freeze plasma samples at ≤ -70°C immediately after separation.- Protect samples from light at all stages. |
| Incorrect Anticoagulant: Use of an unvalidated anticoagulant may have affected Carfilzomib stability. | - Use sodium heparin blood collection tubes as per validated methods.[1]- If a different anticoagulant was used, perform a stability assessment. | |
| High variability in results between replicate samples | Inconsistent Sample Handling: Differences in processing time or temperature exposure between samples can lead to variable degradation. | - Standardize the sample handling protocol for all samples.- Ensure all samples are processed and frozen in a consistent and timely manner. |
| Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation of the analyte. | - Aliquot plasma samples into smaller volumes after the first thaw to avoid repeated freeze-thaw cycles. | |
| Presence of unexpected peaks in the chromatogram | Degradation Products: The presence of unknown peaks may indicate the formation of Carfilzomib degradation products.[5] | - Review the sample handling and storage history to identify potential causes of degradation.- Carfilzomib degradation can occur through hydrolysis of its peptide bonds or epoxide ring.[2][3] Ensure samples are maintained at a suitable pH and temperature. |
Experimental Protocols
Protocol for Blood Collection and Plasma Processing for Carfilzomib Analysis
This protocol is based on established bioanalytical methods and best practices for ensuring the stability of Carfilzomib in plasma samples.
1. Materials:
- Pre-chilled sodium heparin vacuum blood collection tubes.
- Wet ice bucket.
- Refrigerated centrifuge (4°C).
- Calibrated pipettes and sterile, polypropylene tubes for aliquoting.
- Cryogenic storage vials.
- Personal protective equipment (gloves, lab coat, safety glasses).
2. Blood Collection:
- Label all tubes clearly with patient/subject ID, date, and time of collection.
- Collect whole blood directly into pre-chilled sodium heparin tubes.
- Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of the anticoagulant with the blood.
- Place the tubes in a wet ice bucket immediately.
3. Plasma Separation:
- Transport the blood samples on wet ice to the processing laboratory.
- Centrifuge the tubes within 1 hour of collection in a refrigerated centrifuge at 4°C. A recommended setting is 1500 x g for 15 minutes.
- Carefully transfer the supernatant (plasma) to a fresh, pre-chilled polypropylene tube using a calibrated pipette. Avoid disturbing the buffy coat and red blood cells.
4. Aliquoting and Storage:
- Aliquot the plasma into pre-labeled cryogenic vials. The aliquot volume will depend on the requirements of the analytical method.
- Immediately cap the vials and freeze them upright in a freezer set to -70°C or colder.
- Record the storage location and details in a sample inventory log.
5. Shipping:
- If samples need to be shipped to a bioanalytical facility, they should be shipped on a sufficient quantity of dry ice to ensure they remain frozen throughout transit.
Data Presentation
As no direct comparative studies on the impact of different anticoagulants on Carfilzomib plasma stability were identified, a quantitative data table cannot be provided at this time. The recommendation is to use sodium heparin as the anticoagulant of choice based on its use in a validated bioanalytical method for Carfilzomib.[1]
Visualizations
Experimental Workflow for Carfilzomib Plasma Sample Handling
Caption: Recommended workflow for handling blood samples for Carfilzomib plasma analysis.
References
Technical Support Center: Ensuring Reproducibility in Carfilzomib Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable quantification of Carfilzomib in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Carfilzomib quantification assays?
High variability in Carfilzomib quantification can stem from several factors, primarily related to its inherent instability and the complexities of bioanalytical methods. Key sources include:
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Sample Handling and Storage: Carfilzomib is susceptible to degradation at non-neutral pH, and is also prone to oxidation and photodegradation.[1][2][3] Inconsistent handling and storage conditions can lead to variable drug concentrations.
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Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of Carfilzomib in the mass spectrometer, leading to ion suppression or enhancement.[4][5][6] This can significantly impact accuracy and precision.
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Inconsistent Sample Preparation: Inefficient or inconsistent protein precipitation or extraction can result in variable recovery of Carfilzomib and the internal standard.
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Chromatographic Issues: Poor peak shape, shifting retention times, and carryover can all contribute to inconsistent integration and, consequently, variable results.
-
Instrument Performance: Fluctuations in mass spectrometer sensitivity or spray stability can introduce variability.
Q2: My Carfilzomib concentration is lower than expected. What are the potential causes?
Several factors could lead to lower than expected Carfilzomib concentrations:
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Degradation: Carfilzomib is known to be unstable under certain conditions. Exposure to high or low pH, strong oxidizing agents, or even prolonged exposure to light can cause degradation.[1][2][3] Ensure samples are handled and stored under appropriate conditions (refrigerated and protected from light).[3][7]
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Poor Recovery during Extraction: The protein precipitation or liquid-liquid extraction method may not be optimal, leading to incomplete recovery of the analyte. Re-evaluate the extraction solvent and procedure.
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Ion Suppression: Co-eluting matrix components can suppress the ionization of Carfilzomib, leading to a lower signal and consequently a lower calculated concentration.[5][6]
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Adsorption: Carfilzomib may adsorb to container surfaces (e.g., vials, pipette tips). Using low-adsorption labware can help mitigate this.
Q3: I'm observing poor peak shape for Carfilzomib. How can I improve it?
Poor peak shape (e.g., tailing, fronting, or broad peaks) can be caused by several factors:
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Column Choice: Ensure the analytical column is appropriate for the separation. A C18 column is commonly used for Carfilzomib analysis.[8][9][10]
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Mobile Phase Composition: The mobile phase, including the organic solvent ratio and the pH, is critical. A mobile phase consisting of acetonitrile and water with a formic acid modifier is often effective.[8][9][10]
-
Flow Rate: An optimized flow rate is necessary for good chromatography. A flow rate of 0.3 mL/min has been successfully used.[8][9][10]
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Injection Volume and Solvent: Injecting a large volume or using an injection solvent much stronger than the mobile phase can lead to peak distortion.
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Column Contamination: Buildup of matrix components on the column can degrade performance. Regular column washing or the use of a guard column is recommended.
Q4: How can I minimize matrix effects in my Carfilzomib assay?
Minimizing matrix effects is crucial for accurate and reproducible quantification.[4][5][6] Consider the following strategies:
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Effective Sample Preparation: A robust sample cleanup procedure, such as solid-phase extraction (SPE) or a thorough liquid-liquid extraction, can remove many interfering matrix components. Protein precipitation with acetonitrile is a commonly used method.[8][9][10]
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Chromatographic Separation: Optimize the HPLC method to separate Carfilzomib from co-eluting matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column.
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte.
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Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the final concentration of Carfilzomib remains within the linear range of the assay.
Troubleshooting Guides
Guide 1: High Variability in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent vortexing/mixing times and temperatures. - Verify the accuracy and precision of all pipettes used. - Prepare all samples (standards, QCs, and unknowns) using the same procedure. |
| Carfilzomib Instability | - Prepare fresh stock and working solutions. - Minimize the time samples are at room temperature.[3] - Store samples and standards at appropriate refrigerated and light-protected conditions.[3][7] - Evaluate the stability of Carfilzomib in the matrix under your experimental conditions (e.g., freeze-thaw stability, bench-top stability). |
| Instrument Variability | - Check for fluctuations in spray stability or ion source contamination. - Run a system suitability test before each batch to ensure consistent instrument performance. |
| Matrix Effects | - Evaluate matrix effects by comparing the response of Carfilzomib in neat solution versus post-extraction spiked matrix.[6] - If significant matrix effects are present, re-optimize the sample preparation and/or chromatography. |
Guide 2: Poor Sensitivity / Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Parameters | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Confirm the correct precursor and product ions are being monitored for Carfilzomib (e.g., m/z 720.20 > 100.15).[8][9][10] |
| Inefficient Ionization | - Ensure the mobile phase pH is appropriate for positive ion mode electrospray ionization (ESI). The use of 0.1% formic acid is common.[8][9][10] |
| Poor Recovery | - Optimize the protein precipitation solvent and volume. - Consider alternative extraction methods like SPE if recovery remains low. |
| Analyte Degradation | - As mentioned previously, ensure proper sample handling and storage to prevent degradation.[1][2][3] |
Experimental Protocols
Representative LC-MS/MS Method for Carfilzomib Quantification in Plasma
This protocol is a composite based on published methods and should be validated for your specific application.
| Parameter | Description | Reference |
| Sample Preparation | Protein precipitation with acetonitrile. To a small volume of plasma (e.g., 5-100 µL), add a 3-4 fold excess of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis. | [8][9][10][11] |
| Chromatography | ||
| Column | Phenomenex Luna C18 (50 x 2.0 mm, 3 µm) or equivalent. | [8][9][10] |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | [8][9][10] |
| Gradient | Isocratic (e.g., 50:50 A:B) or a shallow gradient optimized for separation. | [8][9][10] |
| Flow Rate | 0.3 - 0.6 mL/min | [8][9][10][11] |
| Injection Volume | 5 - 10 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8][9][10] |
| MS/MS Transition | Carfilzomib: m/z 720.20 > 100.15 | [8][9][10] |
| Internal Standard | Chlorpropamide: m/z 277.05 > 111.05 (example) | [8][9][10] |
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated Carfilzomib quantification assay.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.075 - 0.400 ng/mL | [8][9][10][11] |
| Linear Range | 0.075 - 1250 ng/mL | [8][9][10] |
| Correlation Coefficient (r²) | ≥ 0.99 | [8][9][10][12] |
| Accuracy | Within ± 15% of nominal concentration (± 20% at LLOQ) | [8][9][10][11] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | [8][9][10][11] |
Visualizations
Caption: Experimental workflow for Carfilzomib quantification.
References
- 1. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. INT-004 Physicochaemical stability of carfilzomib (kyprolis®) containing solutions after reconstitution and ready-to-administer preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. roswellpark.org [roswellpark.org]
- 12. ijbpas.com [ijbpas.com]
Technical Support Center: Investigating the Metabolic Stability of Carfilzomib in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the metabolic stability of Carfilzomib in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Carfilzomib in liver microsomes?
A1: In vitro studies using human liver microsomes indicate that Cytochrome P450 (CYP) mediated metabolism can be observed. However, it's crucial to understand that this pathway plays a minor role in the overall in vivo clearance of the drug.[1][2][3] The predominant clearance mechanisms for Carfilzomib are extrahepatic, primarily involving peptidase cleavage and epoxide hydrolysis.[1][2][3][4][5] Therefore, while you may observe CYP-dependent metabolism in your microsomal assays, it is not the principal route of elimination in a physiological system.
Q2: Why is there a discrepancy between in vitro and in vivo metabolic profiles of Carfilzomib?
A2: The apparent discrepancy arises because in vitro systems like liver microsomes can favor CYP-mediated pathways that are less relevant in vivo.[4] Carfilzomib's rapid clearance in vivo is mainly driven by ubiquitous peptidases and epoxide hydrolases found in plasma and various tissues, which are not fully represented in a liver microsome preparation.[5][6]
Q3: Does Carfilzomib inhibit or induce CYP enzymes in liver microsomes?
A3: Yes, studies have shown that Carfilzomib can cause direct and time-dependent inhibition of CYP3A in human liver microsome preparations.[2][3] There is also evidence that exposure to Carfilzomib can lead to a reduction in the expression of CYP3A and CYP1A2 genes in cultured human hepatocytes.[2][3] However, due to Carfilzomib's short half-life and rapid systemic clearance, this in vitro inhibition has not translated into clinically significant drug-drug interactions.[3]
Q4: What is the expected metabolic stability of Carfilzomib in a typical liver microsome assay?
A4: Carfilzomib is expected to have a high clearance and a short half-life in liver microsome stability assays. In vivo, its half-life is less than 30 minutes.[1] While specific in vitro half-life values can vary depending on the experimental conditions (e.g., species of microsomes, protein concentration), you should anticipate rapid turnover of the parent compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between experiments. | 1. Inconsistent Microsome Activity: Thawing and handling of microsomes can affect enzyme activity. 2. Chemical Instability of Carfilzomib: Carfilzomib is unstable in aqueous solutions and susceptible to degradation at different pH values, through oxidation, and by light exposure.[7] 3. Pipetting Errors: Inaccurate dispensing of small volumes of microsomes, cofactor, or test compound. | 1. Standardize Microsome Handling: Thaw microsomes rapidly at 37°C and keep them on ice. Avoid repeated freeze-thaw cycles. Use a positive control with known metabolic stability to verify enzyme activity. 2. Control for Chemical Instability: Prepare Carfilzomib stock solutions fresh. Run a control incubation without the NADPH regenerating system to assess non-enzymatic degradation. Protect solutions from light. 3. Ensure Pipetting Accuracy: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like microsomal preparations. |
| Carfilzomib appears more stable than expected. | 1. Inactive Cofactors: The NADPH regenerating system may be degraded. 2. Low Microsomal Protein Concentration: Insufficient enzyme concentration for metabolism. 3. Inappropriate Vehicle Solvent: High concentrations of organic solvents (e.g., DMSO, acetonitrile) can inhibit enzyme activity. | 1. Use Fresh Cofactors: Prepare the NADPH regenerating system fresh for each experiment. 2. Optimize Protein Concentration: Ensure the final microsomal protein concentration is within the recommended range (typically 0.5-1 mg/mL). 3. Minimize Solvent Concentration: Keep the final concentration of the vehicle solvent in the incubation mixture low (typically <1%, with DMSO <0.5%).[8] |
| Unexpected peaks observed in LC-MS/MS analysis. | 1. Formation of Degradation Products: Non-enzymatic degradation of Carfilzomib can lead to various products. Known degradation products result from peptide bond hydrolysis and epoxide hydrolysis.[7][9][10][11] 2. Metabolite Formation: The observed peaks could be metabolites of Carfilzomib. | 1. Analyze Control Samples: Compare the chromatograms of your test samples with those from control incubations (without NADPH and without microsomes) to distinguish between metabolites and non-enzymatic degradation products. 2. Metabolite Identification Studies: If necessary, perform further studies to characterize the structure of the unknown peaks. |
| Discrepancy with in vivo data. | 1. Dominance of Extrahepatic Metabolism: As mentioned in the FAQs, the primary clearance pathways for Carfilzomib are extrahepatic and not fully captured by liver microsomes. | 1. Use a More Comprehensive In Vitro System: Consider using hepatocytes or S9 fractions, which contain both microsomal and cytosolic enzymes, to get a broader picture of metabolism. However, even these systems may not fully replicate the contribution of plasma peptidases. 2. Integrate Data: Acknowledge the limitations of the liver microsome model and interpret the data in the context of known in vivo clearance mechanisms. |
Data Presentation
Table 1: In Vitro Metabolic Stability of Carfilzomib in Human Liver Microsomes (Representative Data)
| Parameter | Value | Reference |
| Half-Life (t½) | < 30 min | [1] |
| Intrinsic Clearance (CLint) | High | [6] |
| Primary Metabolic Pathways | Peptidase Cleavage, Epoxide Hydrolysis, Minor CYP-mediated Oxidation | [2][4][6] |
Note: The values presented are representative and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Carfilzomib Metabolic Stability Assay in Human Liver Microsomes
1. Objective: To determine the in vitro metabolic stability of Carfilzomib by measuring its depletion over time when incubated with human liver microsomes.
2. Materials:
-
Carfilzomib
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Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
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Potassium Phosphate Buffer (100 mM, pH 7.4)
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NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
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Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
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96-well incubation plates
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Incubator/shaker set to 37°C
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LC-MS/MS system
3. Procedure:
-
Preparation:
-
Prepare a 1 µM working solution of Carfilzomib in potassium phosphate buffer.
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Thaw human liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in cold potassium phosphate buffer. Keep on ice.
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Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
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Add the Carfilzomib working solution to the wells of the incubation plate.
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Pre-incubate the plate at 37°C for 5-10 minutes.
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Initiate the reaction by adding the NADPH regenerating system.
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For negative controls, add buffer instead of the NADPH regenerating system.
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Incubate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
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At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile with the internal standard to each well.
-
Seal the plate and vortex to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining concentration of Carfilzomib at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of Carfilzomib remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
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Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, metabolism, distribution, and excretion of carfilzomib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mercell.com [mercell.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Forced degradation studies to identify Carfilzomib degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting forced degradation studies of Carfilzomib to identify its degradation products.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies of Carfilzomib important?
A1: Forced degradation studies, or stress testing, are crucial for several reasons. They help to elucidate the intrinsic stability of the Carfilzomib molecule and identify its likely degradation products.[1] This information is vital for developing stable formulations, selecting appropriate packaging and storage conditions, and establishing a stability-indicating analytical method for quality control.[1][2]
Q2: What are the major degradation pathways of Carfilzomib?
A2: Carfilzomib is susceptible to degradation through several pathways, including hydrolysis (both acidic and alkaline conditions), oxidation, and photolysis.[1][3] Key degradation mechanisms include peptide bond hydrolysis, epoxide hydrolysis, racemization of amino acid residues (l-proline and l-serine), C-terminal deamidation, and oxidation of the tertiary amine to form an N-oxide.[1][4][5][6]
Q3: Under which conditions is Carfilzomib most unstable?
A3: Carfilzomib is particularly unstable in alkaline solutions, showing significant degradation.[1][4][7] It is also prone to degradation under acidic, oxidative, and photolytic stress conditions.[1][3] Conversely, it exhibits relative stability in neutral and slightly acidic pH environments and in the solid state, although some degradation can occur under accelerated conditions.[1]
Q4: What are the common analytical techniques used to study Carfilzomib degradation?
A4: The most common analytical approach is a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method with UV detection.[1][3] For the identification and structural elucidation of degradation products, liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF), is employed.[1][3] Nuclear magnetic resonance (NMR) spectroscopy may also be used for definitive structural characterization of isolated degradation products.[2][3]
Troubleshooting Guides
Issue 1: Poor resolution between Carfilzomib and its degradation products in HPLC/UPLC.
-
Possible Cause: The chromatographic method is not optimized to be "stability-indicating."
-
Troubleshooting Steps:
-
Mobile Phase Modification: Adjust the pH of the aqueous portion of the mobile phase. Carfilzomib degradation is pH-dependent, and altering the pH can change the retention times of the parent drug and its ionizable degradants.
-
Gradient Optimization: Modify the gradient slope and duration. A shallower gradient can improve the separation of closely eluting peaks.
-
Column Selection: Experiment with different stationary phases. A C18 column is commonly used, but other phases like phenyl-hexyl or cyano may offer different selectivity.[3]
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, though it will increase the run time.
-
Issue 2: Unexpected peaks observed in the chromatogram of a stressed sample.
-
Possible Cause: These could be further degradation products, impurities from the stress reagent, or artifacts from the sample preparation process.
-
Troubleshooting Steps:
-
Blank Analysis: Run a blank injection containing only the mobile phase and another blank with the stress reagent in the mobile phase to rule out solvent and reagent-related peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the unexpected peaks. Co-elution of multiple components can indicate insufficient separation.
-
Mass Spectrometry (MS) Analysis: If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This information is critical for tentative identification and determining if they are related to Carfilzomib.
-
Issue 3: Rapid degradation of Carfilzomib in alkaline conditions leading to complex chromatograms.
-
Possible Cause: Carfilzomib is known to be highly unstable in basic solutions.[7]
-
Troubleshooting Steps:
-
Milder Basic Conditions: Use a lower concentration of the base (e.g., 0.01 N NaOH instead of 0.1 N NaOH) or reduce the exposure time and temperature to achieve a target degradation of 5-20%.[2][5]
-
Immediate Neutralization and Analysis: After the specified stress period, immediately neutralize the sample with an appropriate acid to stop further degradation before analysis.
-
Time-Course Study: Perform a time-course degradation study under alkaline conditions to understand the degradation kinetics and identify primary versus secondary degradation products.
-
Quantitative Data Summary
The following tables summarize the quantitative data on Carfilzomib degradation under various stress conditions as reported in the literature.
Table 1: Hydrolytic Degradation of Carfilzomib
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| 0.1 N HCl | 70 °C | Not Specified | 5.8% | [5] |
| 0.1 N NaOH | 70 °C | Not Specified | 18.9% | [5] |
Table 2: Thermal Degradation of Carfilzomib in Solution
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| Thermal Stress | Not Specified | Not Specified | 1.4% | [5] |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol is a general guideline based on ICH recommendations and published studies. Researchers should adapt it based on their specific analytical method and objectives.
-
Preparation of Stock Solution: Prepare a stock solution of Carfilzomib in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Incubate at a specific temperature (e.g., room temperature or 60-70 °C) for a defined period.[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.01 N to 0.1 N NaOH. Incubate at a specific temperature (e.g., room temperature or 60-70 °C) for a defined period.[2] Due to high instability, milder conditions are recommended.[7]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified duration.[2]
-
Thermal Degradation: Expose the Carfilzomib stock solution to dry heat at a high temperature (e.g., 70-80 °C). For solid-state thermal stress, expose the powdered drug to a similar temperature.
-
Photolytic Degradation: Expose the Carfilzomib stock solution and solid drug substance to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Preparation for Analysis:
-
After the desired stress period, withdraw aliquots of the stressed samples.
-
For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
Filter the samples through a 0.45 µm or 0.22 µm syringe filter before injecting into the HPLC/UPLC system.
-
Stability-Indicating UPLC-UV Method
-
Column: A C18 column (e.g., Kinetex® C18, 100 x 4.6 mm, 2.6 µm) is often used.[3]
-
Mobile Phase:
-
Aqueous Phase (A): Phosphate buffer (pH 3) or 0.1% formic acid in water.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a low percentage of the organic phase, which is gradually increased to elute the more nonpolar degradation products.
-
Flow Rate: Typically around 0.3 - 1.0 mL/min.
-
Detection Wavelength: UV detection at 220 nm or 270 nm.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C or 30 °C.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies of Carfilzomib.
Carfilzomib Degradation Pathways
Caption: Major degradation pathways of Carfilzomib under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 7. Issue Ⅷ, 2024 | Sharing of research on the stability of specific impurities in anticancer drugs Carfilzomib | QCS Standards [qcsrm.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Carfilzomib: Carfilzomib-d8 vs. an Alternative Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Carfilzomib in biological matrices, focusing on the use of a stable isotope-labeled internal standard, Carfilzomib-d8, versus a non-isotopic alternative, chlorpropamide. The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for pharmacokinetic and toxicokinetic studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions for their drug development programs.
Executive Summary
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for the bioanalysis of Carfilzomib by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the SIL internal standard with the analyte allows for more effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision. While alternative, structurally unrelated internal standards like chlorpropamide can be utilized to develop a validatable method, they may not fully account for all sources of variability, potentially impacting data quality. This guide details the protocols and performance characteristics of both approaches.
Data Presentation: Performance Comparison
The following tables summarize the key validation parameters for bioanalytical methods using this compound and chlorpropamide as internal standards.
Table 1: Method Performance using this compound as Internal Standard (Representative Data)
| Validation Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ± 15% |
| Precision (% CV) at LLOQ, LQC, MQC, HQC | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and Compensated |
Table 2: Method Performance using Chlorpropamide as Internal Standard[1]
| Validation Parameter | Result |
| Linearity Range | 0.075 - 1250 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9974 |
| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL[1] |
| Accuracy (% Bias) | Within Acceptance Limits |
| Precision (% CV) | Within Acceptance Limits |
| Recovery | Not Explicitly Stated |
| Matrix Effect | Within Acceptance Limits |
Experimental Protocols
Method 1: Bioanalysis of Carfilzomib using this compound Internal Standard
This protocol is a representative procedure based on established methodologies for Carfilzomib bioanalysis and the use of SIL internal standards.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: Phenomenex Luna C18 (50 x 2.0 mm, 3 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 90% B over 2.5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carfilzomib: m/z 720.4 -> 100.1 (Quantifier), m/z 720.4 -> 531.3 (Qualifier).
-
This compound: m/z 728.4 -> 100.1.
-
Method 2: Bioanalysis of Carfilzomib using Chlorpropamide Internal Standard[1]
This protocol is based on the published method by Kim et al. (2017).[1]
1. Sample Preparation (Protein Precipitation)[1]
-
To 5 µL of mouse plasma, add 50 µL of acetonitrile containing chlorpropamide (50 ng/mL).[1]
-
Vortex for 1 minute.[1]
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.[1]
2. Chromatographic Conditions[1]
-
HPLC System: Not specified, but a standard system is assumed.
-
Column: Phenomenex Luna C18 (50 x 2.0 mm, 3 µm).[1]
-
Mobile Phase: A 1:1 (v/v) mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: Not specified.
3. Mass Spectrometric Conditions[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with positive-ion electrospray ionization.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
Mandatory Visualizations
Caption: General workflow for the bioanalytical quantification of Carfilzomib in plasma.
Caption: Logical comparison of ideal vs. alternative internal standards for Carfilzomib bioanalysis.
References
A Comparative Guide to Incurred Sample Reanalysis for Carfilzomib Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Carfilzomib in biological matrices, with a special focus on the critical role of Incurred Sample Reanalysis (ISR) in ensuring data reliability for clinical and non-clinical studies. Carfilzomib, a tetrapeptide epoxyketone, is a selective proteasome inhibitor used in the treatment of multiple myeloma. Accurate measurement of its concentration in biological samples is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic evaluations.
The Critical Role of Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a fundamental aspect of bioanalytical method validation, designed to assess the reproducibility of a method using samples from dosed subjects. Unlike calibration standards and quality control (QC) samples prepared by spiking known concentrations of the analyte into a blank matrix, incurred samples may contain metabolites, have different protein binding characteristics, and exhibit matrix effects that can influence the analytical results. ISR serves to verify that the validated method is robust and reliable for the analysis of authentic study samples.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR.[1][2] These guidelines generally recommend reanalyzing a subset of study samples (typically 5-10%) in a separate analytical run and comparing the results with the original values. The acceptance criterion for small molecules like Carfilzomib is that at least two-thirds (67%) of the reanalyzed samples should have a percentage difference within ±20% of the mean of the initial and repeat results.[1]
Predominant Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The primary and most widely accepted method for the bioanalysis of Carfilzomib is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and a wide dynamic range, which are essential for accurately measuring the low concentrations of Carfilzomib often encountered in pharmacokinetic studies.[3][4][5]
Comparative Summary of Validated LC-MS/MS Methods for Carfilzomib
While specific quantitative ISR data from multiple head-to-head comparative studies is not extensively published in the public domain, a review of available literature allows for a comparison of the key parameters of validated LC-MS/MS methods for Carfilzomib. The following table summarizes these parameters from different studies.
| Parameter | Method A | Method B |
| Matrix | Human Plasma (Sodium Heparin) | Mouse Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation with acetonitrile |
| Chromatography Column | C18 | Phenomenex Luna C18 (50x2.0mm, 3µm) |
| Mobile Phase | Acetonitrile with Ammonium Formate / Formic Acid | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (1:1 v/v) |
| Flow Rate | 600 µL/min | 0.3 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) | Triple quadrupole mass spectrometer with positive-ion electrospray ionization |
| Internal Standard | Not specified in provided abstract | Chlorpropamide |
| Calibration Range | 0.400 - 1,000 ng/mL | 0.075 - 1250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.400 ng/mL | 0.075 ng/mL |
| Run Time | Not specified in provided abstract | 2.5 min |
| ISR Performed | Mentioned as validated | Yes, within acceptance limits |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the bioanalysis of Carfilzomib using LC-MS/MS.
Method A: Bioanalysis in Human Plasma
-
Sample Preparation: Protein precipitation is utilized to extract Carfilzomib from 100 µL of human plasma.[3]
-
Chromatographic Separation: A C18 HPLC column is used for separation with a mobile phase consisting of acetonitrile with ammonium formate and formic acid at a flow rate of 600 µL/min.[3]
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer.[3]
-
Quantification: The method is validated with a calibration range of 0.400 - 1,000 ng/mL and quality control samples at 1.20, 30.0, and 750 ng/mL.[3]
Method B: Bioanalysis in Mouse Plasma
-
Sample Preparation: Carfilzomib and the internal standard, chlorpropamide, are extracted from 5 µL of mouse plasma via protein precipitation with acetonitrile.[4][5]
-
Chromatographic Separation: A Phenomenex Luna C18 column (50x2.0mm, 3µm) is employed for chromatographic separation. The mobile phase is a 1:1 (v/v) mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water, with a flow rate of 0.3 mL/min. The total run time is 2.5 minutes.[4][5]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with positive-ion electrospray ionization is used for detection. The selected reaction monitoring transitions are m/z 720.20 > 100.15 for Carfilzomib and m/z 277.05 > 111.05 for the internal standard.[4][5]
-
Quantification: The method demonstrates a linear range of 0.075 - 1250 ng/mL. Validation includes selectivity, precision, accuracy, matrix effect, recovery, and stability, with all parameters meeting acceptance criteria.[4][5]
Alternative Bioanalytical Methods
While LC-MS/MS is the gold standard, other methods have been developed for the analysis of Carfilzomib, particularly for formulation and in-vitro studies.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
An RP-HPLC method with UV detection has been developed for the estimation of Carfilzomib in human plasma.[6]
-
Sample Preparation: Liquid-liquid extraction is used to isolate Carfilzomib from plasma samples.[6]
-
Chromatographic Separation: An Agilent Column (100 mm × 4.6 mm, 2.5 µm) is used with a mobile phase of 0.05% orthophosphoric acid buffer (pH 3) and methanol (32:68, v/v) at a flow rate of 0.7 mL/min.[6]
-
Detection: A Diode Array Detector (DAD) is used for detection at 256 nm.[6]
-
Quantification: The method is linear over a concentration range of 5-25 µg/mL.[6]
It is important to note that the sensitivity of this HPLC-UV method is significantly lower than that of LC-MS/MS methods, making it less suitable for pharmacokinetic studies where plasma concentrations are typically in the ng/mL range. The applicability of this method for in-vivo sample analysis and its performance during ISR would require further validation.
Visualizing the Workflow: From Sample to Result
The following diagrams, generated using the DOT language, illustrate the typical workflows for Carfilzomib bioanalysis and the ISR process.
Caption: A typical bioanalytical workflow for Carfilzomib analysis.
Caption: The workflow for Incurred Sample Reanalysis (ISR).
Conclusion
The bioanalysis of Carfilzomib is predominantly and reliably achieved using validated LC-MS/MS methods. While alternative methods like HPLC-UV exist, their lower sensitivity limits their application, particularly in pharmacokinetic studies. Incurred Sample Reanalysis is a non-negotiable component of ensuring the fidelity of bioanalytical data for Carfilzomib. Although detailed quantitative ISR data is not always publicly disclosed, the consistent reporting of successful ISR in validated method publications underscores its importance and successful implementation. For researchers and drug development professionals, adherence to rigorous validation protocols, including a well-defined ISR strategy, is essential for generating high-quality, reproducible data that can confidently support regulatory submissions.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
- 3. roswellpark.org [roswellpark.org]
- 4. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. ijbpas.com [ijbpas.com]
Establishing the Lower Limit of Quantification for Carfilzomib: A Comparative Guide to Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established bioanalytical methods for the quantification of Carfilzomib in biological matrices, with a primary focus on the Lower Limit of Quantification (LLOQ). Accurate and sensitive quantification of Carfilzomib is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document presents supporting experimental data, detailed methodologies, and visual representations of experimental workflows and the drug's mechanism of action to aid researchers in selecting the most appropriate analytical technique for their needs.
Comparative Analysis of Carfilzomib Quantification Methods
The determination of Carfilzomib concentrations in biological samples, predominantly plasma, is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The most commonly employed techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for Carfilzomib quantification, highlighting the achievable LLOQ.
| Method | Matrix | LLOQ | Linearity Range | Sample Preparation | Reference |
| LC-MS/MS | Mouse Plasma | 0.075 ng/mL | 0.075 - 1250 ng/mL | Protein Precipitation | [1][2] |
| LC-MS/MS | Human Plasma | 0.400 ng/mL (400 pg/mL) | 0.400 - 1000 ng/mL | Protein Precipitation | [3] |
| RP-HPLC | Human Plasma | ~0.1 µg/mL (100 ng/mL) | 0.1 - 20 µg/mL | Not specified | [4] |
| RP-HPLC | Human Plasma | ~5 µg/mL (5000 ng/mL) | 5 - 25 µg/mL | Liquid-Liquid Extraction | [5] |
| UV-Vis Spectroscopy (First Order Derivative) | Parenteral Formulation | 3 µg/mL (3000 ng/mL) | 6 - 30 µg/mL | Dilution |
Key Observations:
-
LC-MS/MS consistently demonstrates superior sensitivity, achieving LLOQs in the sub-nanogram per milliliter range. This makes it the method of choice for pharmacokinetic studies where low concentrations of the drug are expected.
-
RP-HPLC methods, while less sensitive than LC-MS/MS, offer a viable alternative, particularly for applications where higher concentrations are anticipated, such as in formulation analysis. The LLOQs for RP-HPLC are in the nanogram to microgram per milliliter range.
-
UV-Vis Spectroscopy , while simple and cost-effective, lacks the sensitivity and selectivity required for bioanalytical applications in complex matrices like plasma and is more suited for the analysis of bulk drug or pharmaceutical formulations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the LC-MS/MS and RP-HPLC quantification of Carfilzomib.
LC-MS/MS Method for Carfilzomib in Human Plasma
This protocol is based on a validated method for the analysis of Carfilzomib in heparinized human plasma.[3]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma, add an appropriate volume of a precipitating agent (e.g., acetonitrile) containing an internal standard.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
- HPLC System: A validated HPLC system capable of delivering a stable flow rate.
- Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18).
- Mobile Phase: A mixture of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium formate.
- Flow Rate: A typical flow rate is around 600 µL/min.[3]
- Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
3. Mass Spectrometric Detection:
- Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for Carfilzomib.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Carfilzomib and the internal standard to ensure selectivity and sensitivity. For Carfilzomib, a common transition is m/z 720.20 > 100.15.[1][2]
4. Quantification:
- A calibration curve is constructed by plotting the peak area ratio of Carfilzomib to the internal standard against the nominal concentration of the calibration standards.
- The concentration of Carfilzomib in the unknown samples is then determined from this calibration curve.
RP-HPLC Method for Carfilzomib in Human Plasma
This protocol is a representative example based on published methods for the RP-HPLC analysis of Carfilzomib.[5]
1. Sample Preparation (Liquid-Liquid Extraction):
- To a known volume of plasma, add a suitable internal standard.
- Add an immiscible organic solvent (e.g., a mixture of ethyl acetate and n-hexane) to the plasma sample.
- Vortex the mixture to facilitate the extraction of Carfilzomib into the organic layer.
- Centrifuge to separate the aqueous and organic layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
- Column: An Agilent C18 column (100 mm × 4.6 mm, 2.5 µm) or similar.[5]
- Mobile Phase: A mixture of an acidic buffer (e.g., 0.05% orthophosphoric acid, pH 3) and methanol in a ratio of approximately 32:68 (v/v).[5]
- Flow Rate: A flow rate of around 0.7 mL/min is typical.[5]
- Detection: UV detection at a wavelength of 256 nm.[5]
3. Quantification:
- A calibration curve is generated by plotting the peak area of Carfilzomib against the concentration of the prepared standards.
- The concentration of Carfilzomib in the test samples is calculated using the regression equation of the calibration curve.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved in LLOQ determination and the pharmacological action of Carfilzomib, the following diagrams are provided.
Caption: Experimental workflow for the determination of the Lower Limit of Quantification (LLOQ).
Caption: Simplified signaling pathway of Carfilzomib's mechanism of action.
Conclusion
The choice of an analytical method for the quantification of Carfilzomib is highly dependent on the specific requirements of the study. For research demanding high sensitivity, such as in vivo pharmacokinetic studies in preclinical and clinical settings, LC-MS/MS is the unequivocal gold standard, offering LLOQs in the low pg/mL to ng/mL range. For applications where sensitivity is less critical, such as in vitro studies or formulation analysis, RP-HPLC provides a robust and reliable alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their bioanalytical needs in the development and study of Carfilzomib. Carfilzomib is a proteasome inhibitor that targets the chymotrypsin-like activity of the 20S proteasome.[6] This irreversible binding leads to a buildup of misfolded proteins, inducing the unfolded protein response (UPR) and ultimately triggering apoptosis in cancer cells.[6][7] Carfilzomib's mechanism of action also involves the modulation of key signaling pathways such as NF-κB and p53.[7] By inhibiting the proteasome, Carfilzomib prevents the degradation of ubiquitinated proteins, a critical process for maintaining cellular homeostasis.[6]
References
- 1. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. roswellpark.org [roswellpark.org]
- 4. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 7. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Carfilzomib and Dexamethasone in Multiple Myeloma: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Carfilzomib and dexamethasone (Kd) with other standard therapeutic regimens for the treatment of multiple myeloma. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of data from pivotal clinical trials to support informed decision-making in research and clinical practice.
Data Summary of Key Clinical Trials
The following tables summarize the quantitative outcomes from key clinical trials comparing Carfilzomib-based regimens with other therapies.
Table 1: Efficacy of Carfilzomib and Dexamethasone (Kd) vs. Bortezomib and Dexamethasone (Vd) in Relapsed/Refractory Multiple Myeloma (ENDEAVOR Trial)
| Outcome Metric | Carfilzomib + Dexamethasone (Kd) | Bortezomib + Dexamethasone (Vd) | Hazard Ratio (HR) / Odds Ratio (OR) | p-value | Citation(s) |
| Median Progression-Free Survival (PFS) | 18.7 months | 9.4 months | 0.53 (95% CI, 0.44–0.65) | <0.0001 | [1][2] |
| Median Overall Survival (OS) | 47.6 months | 40.0 months | 0.791 (95% CI, 0.648–0.964) | 0.010 | |
| Overall Response Rate (ORR) | 77% | 63% | 2.03 (95% CI, 1.52–2.72) | <0.0001 | [1] |
| Complete Response (CR) or better | 15.5% (High-risk) 13.0% (Standard-risk) | 4.4% (High-risk) 7.9% (Standard-risk) | - | - | [1] |
Table 2: Efficacy of Daratumumab, Carfilzomib, and Dexamethasone (DKd) vs. Carfilzomib and Dexamethasone (Kd) in Relapsed/Refractory Multiple Myeloma (CANDOR Trial)
| Outcome Metric | Daratumumab + Carfilzomib + Dexamethasone (DKd) | Carfilzomib + Dexamethasone (Kd) | Hazard Ratio (HR) / Odds Ratio (OR) | p-value | Citation(s) |
| Median Progression-Free Survival (PFS) | 28.6 months | 15.2 months | 0.59 (95% CI, 0.45–0.78) | <0.0001 | [3][4][5] |
| Median Overall Survival (OS) | 50.8 months | 43.6 months | 0.78 (95% CI, 0.60–1.03) | 0.042 | [6][7] |
| Overall Response Rate (ORR) | 84.3% | 74.7% | - | 0.0040 | [4] |
| Minimal Residual Disease (MRD) Negative Rate | 28% | 9% | 4.22 (95% CI, 2.28–7.83) | - | [6][7] |
Table 3: Efficacy of Carfilzomib, Melphalan, and Prednisone (KMP) vs. Bortezomib, Melphalan, and Prednisone (VMP) in Transplant-Ineligible Newly Diagnosed Multiple Myeloma (CLARION Trial)
| Outcome Metric | Carfilzomib + Melphalan + Prednisone (KMP) | Bortezomib + Melphalan + Prednisone (VMP) | Hazard Ratio (HR) | p-value | Citation(s) |
| Median Progression-Free Survival (PFS) | 22.3 months | 22.1 months | 0.906 (95% CI, 0.746–1.101) | 0.159 | [7][8][9] |
| Median Overall Survival (OS) | Not Reached | Not Reached | 1.08 (95% CI, 0.82–1.43) | - | [7][8] |
| Overall Response Rate (ORR) | 84.3% | 78.8% | - | - | [7][8] |
| Complete Response (CR) Rate | 25.9% | 23.1% | - | - | [7][8] |
Table 4: Efficacy of Carfilzomib, Lenalidomide, and Dexamethasone (KRd) vs. Bortezomib, Lenalidomide, and Dexamethasone (VRd) in Newly Diagnosed Multiple Myeloma (ENDURANCE Trial)
| Outcome Metric | Carfilzomib + Lenalidomide + Dexamethasone (KRd) | Bortezomib + Lenalidomide + Dexamethasone (VRd) | Hazard Ratio (HR) | p-value | Citation(s) |
| Median Progression-Free Survival (PFS) | 34.6 months | 34.4 months | 1.04 (95% CI, 0.83–1.31) | 0.74 | [10][11] |
| 3-Year Overall Survival (OS) | 86% | 84% | - | - | [11] |
Table 5: Efficacy of Carfilzomib, Lenalidomide, and Dexamethasone (KRd) vs. Lenalidomide and Dexamethasone (Rd) in Relapsed Multiple Myeloma (ASPIRE Trial)
| Outcome Metric | Carfilzomib + Lenalidomide + Dexamethasone (KRd) | Lenalidomide + Dexamethasone (Rd) | Hazard Ratio (HR) | p-value | Citation(s) |
| Median Progression-Free Survival (PFS) | 26.3 months | 17.6 months | 0.69 (95% CI, 0.57–0.83) | 0.0001 | [12] |
| Median Overall Survival (OS) | 48.3 months | 40.4 months | 0.79 (95% CI, 0.67–0.95) | 0.0045 | [13][14][15] |
| Overall Response Rate (ORR) | 87.1% | 66.7% | - | <0.001 | [12][15] |
| 2-Year Overall Survival (OS) | 73.3% | 65.0% | - | - | [12] |
Experimental Protocols
ENDEAVOR Trial (NCT01568866)[5][17][18][19][20]
-
Study Design: Randomized, open-label, phase 3 study.
-
Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior therapies.
-
Carfilzomib and Dexamethasone (Kd) Arm:
-
Carfilzomib was administered as a 30-minute intravenous infusion on days 1, 2, 8, 9, 15, and 16 of each 28-day cycle.
-
The starting dose of Carfilzomib was 20 mg/m² on days 1 and 2 of cycle 1, escalated to 56 mg/m² thereafter.[16]
-
Dexamethasone (20 mg) was administered orally or intravenously on days 1, 2, 8, 9, 15, 16, 22, and 23.[16]
-
-
Bortezomib and Dexamethasone (Vd) Arm:
-
Primary Endpoint: Progression-Free Survival (PFS).
CANDOR Trial (NCT03158688)[2][6][8][10][15]
-
Study Design: Randomized, open-label, multicenter, phase 3 study.
-
Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior lines of therapy.
-
Daratumumab, Carfilzomib, and Dexamethasone (DKd) Arm:
-
Daratumumab was administered intravenously at 8 mg/kg on days 1 and 2 of cycle 1, and at 16 mg/kg weekly for the remainder of the first two cycles, then every two weeks for cycles 3-6, and every four weeks thereafter.[5]
-
Carfilzomib was administered intravenously at a starting dose of 20 mg/m² on days 1 and 2 of cycle 1, then 56 mg/m² on days 8, 9, 15, and 16 of cycle 1 and on days 1, 2, 8, 9, 15, and 16 of subsequent 28-day cycles.[5]
-
Dexamethasone was administered at 40 mg weekly (20 mg for patients >75 years old).[5]
-
-
Carfilzomib and Dexamethasone (Kd) Arm:
-
Carfilzomib and dexamethasone were administered as in the DKd arm.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
CLARION Trial (NCT01818752)[12]
-
Study Design: Randomized, open-label, multicenter, phase 3 study.
-
Patient Population: Transplant-ineligible patients with newly diagnosed multiple myeloma.
-
Carfilzomib, Melphalan, and Prednisone (KMP) Arm:
-
Bortezomib, Melphalan, and Prednisone (VMP) Arm:
-
Primary Endpoint: Progression-Free Survival (PFS).
ENDURANCE Trial (NCT01863550)[21][22][23][24][25]
-
Study Design: Multicentre, open-label, phase 3, randomized, controlled trial.
-
Patient Population: Patients with newly diagnosed multiple myeloma without intention for immediate autologous stem-cell transplantation.
-
Carfilzomib, Lenalidomide, and Dexamethasone (KRd) Arm:
-
For nine 4-week cycles, patients received 36 mg/m² of intravenous carfilzomib on days 1, 2, 8, 9, 15, and 16; 25 mg of oral lenalidomide on days 1-21; and 40 mg of oral dexamethasone on days 1, 8, 15, and 22.[17]
-
-
Bortezomib, Lenalidomide, and Dexamethasone (VRd) Arm:
-
For twelve 3-week cycles, patients received 1.3 mg/m² of bortezomib subcutaneously or intravenously on days 1, 4, 8, and 11 of cycles 1-8 and on days 1 and 8 of cycles 9-12; 25 mg of oral lenalidomide on days 1-14; and 20 mg of oral dexamethasone on days 1, 2, 4, 5, 8, 9, 11, and 12.[17]
-
-
Co-primary Endpoints: Progression-free survival in the induction phase and overall survival in the maintenance phase.[17]
ASPIRE Trial
-
Study Design: Phase 3 study.
-
Patient Population: Patients with relapsed multiple myeloma.
-
Carfilzomib, Lenalidomide, and Dexamethasone (KRd) Arm:
-
Carfilzomib was administered as a 10-minute infusion on days 1, 2, 8, 9, 15, and 16 during cycles 1-12, and on days 1, 2, 15, and 16 during cycles 13-18, with a starting dose of 20 mg/m² on days 1 and 2 of cycle 1, and a target dose of 27 mg/m² thereafter.[12]
-
Lenalidomide (25 mg) was given on days 1 to 21 of each 28-day cycle.[12]
-
Dexamethasone (40 mg) was administered on days 1, 8, 15, and 22 of each cycle.[12]
-
-
Lenalidomide and Dexamethasone (Rd) Arm:
-
Patients received lenalidomide and dexamethasone as in the KRd arm, with a placebo for carfilzomib.[12]
-
-
Primary Endpoint: Progression-Free Survival (PFS).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by Carfilzomib, Bortezomib, and Daratumumab.
Caption: Carfilzomib's mechanism of action.
Caption: Bortezomib's mechanism of action.
Caption: Daratumumab's mechanisms of action.
Experimental Workflow
The following diagram illustrates a generalized workflow for the clinical trials discussed in this guide.
Caption: Generalized clinical trial workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 3. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carfilzomib and dexamethasone versus bortezomib and dexamethasone for patients with relapsed or refractory multiple myeloma (ENDEAVOR): a randomised, phase 3, open-label, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III CANDOR Study | Primary Analysis [multiplemyelomahub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DARZALEX - CANDOR Study [jnjmedicalconnect.com]
- 10. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carfilzomib or bortezomib in relapsed or refractory multiple myeloma (ENDEAVOR): an interim overall survival analysis of an open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carfilzomib or bortezomib in combination with lenalidomide and dexamethasone for patients with newly diagnosed multiple myeloma without intention for immediate autologous stem-cell transplantation (ENDURANCE): a multicentre, open-label, phase 3, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Carfilzomib and its Metabolites in Clinical Trials: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methodologies for the quantification of carfilzomib and its primary metabolites. It includes detailed experimental protocols, quantitative data from clinical trials, and a review of the drug's mechanism of action.
Carfilzomib is a second-generation proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma. Its potent and irreversible inhibition of the chymotrypsin-like activity of the 20S proteasome leads to the accumulation of ubiquitinated proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis of cancer cells. The analysis of Carfilzomib and its metabolites in clinical trials is crucial for understanding its pharmacokinetics, safety, and efficacy.
Quantitative Analysis of Carfilzomib and its Metabolites
The primary analytical method for the quantification of Carfilzomib and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and specificity. An alternative method, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), has also been developed.
Table 1: Comparison of Analytical Methods for Carfilzomib Quantification
| Parameter | LC-MS/MS | RP-HPLC-UV |
| Principle | Separation by liquid chromatography followed by mass-based detection of parent and fragment ions. | Separation by liquid chromatography followed by detection based on UV absorbance. |
| Sample Preparation | Protein precipitation.[1] | Liquid-liquid extraction.[2] |
| Lower Limit of Quantification (LLOQ) | 0.400 ng/mL[1] | 5 µg/mL (5000 ng/mL)[2] |
| Linear Range | 0.400 - 1,000 ng/mL[1] | 5 - 25 µg/mL[2] |
| Precision (%CV) | < 3.70%[1] | Not explicitly stated, but within acceptable limits per ICH guidelines.[2] |
| Accuracy (%Recovery) | 102 - 106%[1] | 98.6%[2] |
| Primary Application | Pharmacokinetic studies in clinical trials requiring high sensitivity. | In-vitro studies, quality control of pharmaceutical formulations. |
Pharmacokinetic Data from Clinical Trials
Carfilzomib is rapidly cleared from the plasma, primarily through peptidase cleavage and epoxide hydrolysis, with a minor contribution from cytochrome P450 (CYP)-mediated metabolism.[3] This results in a short systemic half-life. The major inactive metabolites are PR-389 (M14), PR-413 (M15), and PR-519 (M16).[4][5]
Table 2: Pharmacokinetic Parameters of Carfilzomib and its Metabolites (M14, M15, M16) in Patients with Advanced Malignancies[4]
| Analyte | Dose | Cmax (ng/mL, Mean ± SD) | Tmax (h, Median) | T1/2 (h, Mean) |
| Carfilzomib | 27 mg/m² | 2150 ± 934 | 0.48 | Not Reported |
| 56 mg/m² | 4990 ± 2040 | 0.48 | Not Reported | |
| Metabolite M14 | 27 mg/m² | 183 ± 69.3 | 0.99 | 1.4 |
| 56 mg/m² | 404 ± 167 | 0.98 | 1.2 | |
| Metabolite M15 | 27 mg/m² | 118 ± 39.5 | 0.80 | 1.3 |
| 56 mg/m² | 258 ± 88.5 | 0.77 | 1.1 | |
| Metabolite M16 | 27 mg/m² | 158 ± 45.4 | 0.70 | 0.79 |
| 56 mg/m² | 344 ± 115 | 0.65 | 0.67 |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, T1/2: Terminal half-life.
Experimental Protocols
LC-MS/MS Method for the Quantification of Carfilzomib in Human Plasma[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an appropriate volume of internal standard solution.
-
Add a precipitating agent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography:
-
HPLC Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing an additive like formic acid.
-
Flow Rate: 600 µL/min.
3. Mass Spectrometry:
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions for Carfilzomib and the internal standard are monitored.
RP-HPLC-UV Method for the Quantification of Carfilzomib in Human Plasma[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of human plasma, add a suitable internal standard.
-
Add an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography:
-
HPLC Column: Agilent Column (100 mm × 4.6 mm, 2.5 µm).
-
Mobile Phase: A mixture of 0.05% orthophosphoric acid buffer (pH 3) and methanol (32:68, v/v).
-
Flow Rate: 0.7 mL/min.
3. UV Detection:
-
Wavelength: 256 nm.
Mechanism of Action and Signaling Pathway
Carfilzomib's primary mechanism of action is the irreversible inhibition of the chymotrypsin-like activity of the 20S proteasome.[6] This leads to a cascade of downstream events culminating in apoptosis of multiple myeloma cells.
Carfilzomib's Mechanism of Action
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of Carfilzomib and its metabolites in plasma samples from clinical trials.
LC-MS/MS Bioanalytical Workflow
References
- 1. roswellpark.org [roswellpark.org]
- 2. ijbpas.com [ijbpas.com]
- 3. Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of carfilzomib in patients with advanced malignancies and varying degrees of hepatic impairment: an open-label, single-arm, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Efficacy of Carfilzomib-Based Regimens in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of Carfilzomib-based regimens evaluated in pivotal clinical studies for the treatment of multiple myeloma. The data presented is intended to offer an objective overview of the performance of these regimens against other therapeutic alternatives, supported by experimental data from key clinical trials.
Mechanism of Action: Carfilzomib-Induced Proteasome Inhibition
Carfilzomib is a second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.[1] This inhibition disrupts the normal cellular process of protein degradation, leading to an accumulation of ubiquitinated proteins. The resulting cellular stress triggers the unfolded protein response (UPR) and ultimately induces apoptosis in myeloma cells, which are particularly sensitive to proteasome inhibition due to their high rate of immunoglobulin production.[2][3] Furthermore, carfilzomib's mechanism of action involves the modulation of key signaling pathways, including the suppression of the pro-survival NF-κB pathway.[2][4]
Caption: Carfilzomib's inhibition of the proteasome leads to apoptosis and suppression of pro-survival pathways.
Head-to-Head Clinical Trial Data
The following tables summarize the key efficacy and safety data from major head-to-head clinical trials involving Carfilzomib-based regimens.
Table 1: ENDURANCE Trial (KRd vs. VRd in Newly Diagnosed Multiple Myeloma)[6][7][8]
| Endpoint | Carfilzomib, Lenalidomide, Dexamethasone (KRd) | Bortezomib, Lenalidomide, Dexamethasone (VRd) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 34.6 months | 34.4 months | 1.04 (0.83-1.31) | 0.74 |
| Overall Response Rate (ORR) | 87% | 84% | - | 0.26 |
| Very Good Partial Response (VGPR) or Better | 74% | 65% | - | 0.0015 |
| Grade ≥3 Peripheral Neuropathy | Lower with KRd | Higher with VRd | - | - |
| Grade ≥3 Cardiopulmonary and Renal Toxicity | Higher with KRd | Lower with VRd | - | - |
Table 2: ASPIRE Trial (KRd vs. Rd in Relapsed/Refractory Multiple Myeloma)[9][10][11]
| Endpoint | Carfilzomib, Lenalidomide, Dexamethasone (KRd) | Lenalidomide, Dexamethasone (Rd) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 26.3 months | 17.6 months | 0.69 (0.57-0.83) | <0.0001 |
| Median Overall Survival (OS) | 48.3 months | 40.4 months | 0.79 (0.67-0.95) | 0.0045 |
| Overall Response Rate (ORR) | 87.1% | 66.7% | - | <0.001 |
| Complete Response (CR) Rate | 31.8% | 9.3% | - | <0.001 |
| Grade ≥3 Adverse Events | 83.7% | 80.7% | - | - |
| Serious Adverse Events | 59.7% | 53.7% | - | - |
Table 3: ENDEAVOR Trial (Kd vs. Vd in Relapsed/Refractory Multiple Myeloma)[12][13][14]
| Endpoint | Carfilzomib, Dexamethasone (Kd) | Bortezomib, Dexamethasone (Vd) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.7 months | 9.4 months | 0.53 (0.44-0.65) | <0.0001 |
| Median Overall Survival (OS) | 47.6 months | 40.0 months | 0.79 (0.65-0.96) | - |
| Overall Response Rate (ORR) | 77% | 63% | - | <0.0001 |
| Grade ≥3 Adverse Events | 81% | 69% | - | - |
| Grade ≥3 Cardiac Failure | 4% | 2% | - | - |
| Grade ≥3 Peripheral Neuropathy | 2% | 9% | - | <0.0001 |
Table 4: ARROW Trial (Once-Weekly vs. Twice-Weekly Kd in Relapsed/Refractory Multiple Myeloma)[15][16][17][18][19]
| Endpoint | Once-Weekly Carfilzomib, Dexamethasone (Kd) | Twice-Weekly Carfilzomib, Dexamethasone (Kd) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 11.2 months | 7.6 months | 0.69 (0.54-0.88) | 0.0029 |
| Overall Response Rate (ORR) | 62.9% | 40.8% | - | <0.0001 |
| Grade ≥3 Adverse Events | 68% | 62% | - | - |
| Grade ≥3 Hypertension | 14% | 9% | - | - |
| Grade ≥3 Dyspnea | 6% | 4% | - | - |
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.
ENDURANCE Trial (E1A11) Protocol[6][7][8][20][21]
-
Patient Population: Newly diagnosed multiple myeloma patients not intended for immediate autologous stem cell transplant (ASCT).
-
Randomization: 1:1 to receive either KRd or VRd.
-
KRd Arm:
-
Carfilzomib: 36 mg/m² intravenously (IV) on days 1, 2, 8, 9, 15, and 16 of a 28-day cycle.
-
Lenalidomide: 25 mg orally on days 1-21.
-
Dexamethasone: 40 mg orally on days 1, 8, 15, and 22.
-
-
VRd Arm:
-
Bortezomib: 1.3 mg/m² subcutaneously or IV on days 1, 4, 8, and 11 of a 21-day cycle.
-
Lenalidomide: 25 mg orally on days 1-14.
-
Dexamethasone: 20 mg orally on days 1, 2, 4, 5, 8, 9, 11, and 12.
-
-
Treatment Duration: 36 weeks of induction therapy, followed by a second randomization to lenalidomide maintenance for either a fixed duration of 2 years or until disease progression.
Caption: Workflow of the ENDURANCE (E1A11) clinical trial.
ASPIRE Trial Protocol[2][9][10][11][22]
-
Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior lines of therapy.
-
Randomization: 1:1 to receive either KRd or Rd.
-
KRd Arm:
-
Carfilzomib: 20 mg/m² IV on days 1 and 2 of cycle 1, then 27 mg/m² on days 8, 9, 15, and 16 of cycles 1-12, and on days 1, 2, 15, and 16 for cycles 13-18. Carfilzomib was administered for a maximum of 18 cycles.
-
Lenalidomide: 25 mg orally on days 1-21 of each 28-day cycle.
-
Dexamethasone: 40 mg orally on days 1, 8, 15, and 22 of each 28-day cycle.
-
-
Rd Arm:
-
Lenalidomide: 25 mg orally on days 1-21 of each 28-day cycle.
-
Dexamethasone: 40 mg orally on days 1, 8, 15, and 22 of each 28-day cycle.
-
-
Treatment Duration: Until disease progression or unacceptable toxicity.
ENDEAVOR Trial Protocol[12][13][14][23][24]
-
Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior lines of therapy.
-
Randomization: 1:1 to receive either Kd or Vd.
-
Kd Arm:
-
Carfilzomib: 20 mg/m² IV on days 1 and 2 of cycle 1, then escalated to 56 mg/m² on days 8, 9, 15, and 16 of a 28-day cycle.
-
Dexamethasone: 20 mg orally or IV on days 1, 2, 8, 9, 15, 16, 22, and 23.
-
-
Vd Arm:
-
Bortezomib: 1.3 mg/m² subcutaneously or IV on days 1, 4, 8, and 11 of a 21-day cycle.
-
Dexamethasone: 20 mg orally or IV on days 1, 2, 4, 5, 8, 9, 11, and 12.
-
-
Treatment Duration: Until disease progression or unacceptable toxicity.
ARROW Trial Protocol[15][16][17][18][19]
-
Patient Population: Patients with relapsed or refractory multiple myeloma who had received two or three prior lines of therapy.
-
Randomization: 1:1 to receive either once-weekly or twice-weekly Kd.
-
Once-Weekly Kd Arm:
-
Carfilzomib: 20 mg/m² IV on day 1 of cycle 1, then 70 mg/m² on days 8 and 15 of cycle 1, and on days 1, 8, and 15 of subsequent 28-day cycles.
-
Dexamethasone: 40 mg orally on days 1, 8, 15, and 22.
-
-
Twice-Weekly Kd Arm:
-
Carfilzomib: 20 mg/m² IV on days 1 and 2 of cycle 1, then 27 mg/m² on days 8, 9, 15, and 16 of each 28-day cycle.
-
Dexamethasone: 40 mg orally on days 1, 8, 15, and 22.
-
-
Treatment Duration: Until disease progression or unacceptable toxicity.
References
- 1. Carfilzomib, lenalidomide, and dexamethasone in patients with relapsed multiple myeloma categorised by age: secondary analysis from the phase 3 ASPIRE study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 3. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 4. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
